molecular formula C9H9BrN2 B057393 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 121394-38-5

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Cat. No.: B057393
CAS No.: 121394-38-5
M. Wt: 225.08 g/mol
InChI Key: AXJKPHYIERDRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic heteroaromatic compound serves as a versatile synthetic intermediate, primarily functionalized via the bromine atom at the 6-position. This reactive handle enables facile cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, allowing for the rapid diversification of the core structure to generate libraries of analogues for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKPHYIERDRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121394-38-5
Record name 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-A]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of clinically used drugs and biologically active molecules.[1][2] This bicyclic heterocyclic system is known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The substituent at the 6-position of the imidazo[1,2-a]pyridine ring, in this case, a bromine atom, can significantly influence the molecule's physicochemical properties and biological activity, making 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine a compound of considerable scientific curiosity.

Chemical Structure and Molecular Properties

A thorough understanding of the chemical structure and molecular properties of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is fundamental for its synthesis, characterization, and exploration of its biological potential.

Chemical Structure

The chemical structure of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine consists of a fused imidazole and pyridine ring system. A bromine atom is substituted at the C6 position of the pyridine ring, and two methyl groups are attached to the C2 and C3 positions of the imidazole ring.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-amino-5-bromopyridine 2-amino-5-bromopyridine Condensation Condensation 2-amino-5-bromopyridine->Condensation 3-bromo-2-butanone 3-bromo-2-butanone 3-bromo-2-butanone->Condensation 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine Condensation->6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Caption: Synthetic workflow for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives. [5][6] Materials:

  • 2-amino-5-bromopyridine

  • 3-bromo-2-butanone

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add 3-bromo-2-butanone (1.1 eq) followed by sodium bicarbonate (1.5 eq). The sodium bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine.

Characterization

The synthesized 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl groups. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the aromatic C-H and C=C stretching vibrations are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Although specific spectral data for the title compound is not readily available in the cited literature, data for structurally similar compounds can be used as a reference for spectral interpretation. [7]

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. [2][8]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. [4][9][10]These compounds have been shown to inhibit various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. The presence of a bromine atom at the C6 position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with biological targets.

Antimicrobial Activity

The imidazo[1,2-a]pyridine nucleus has also been explored for its antimicrobial properties. [11]The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Conclusion

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis, characterization, and the exploration of its biological potential. The methodologies and insights presented herein are intended to empower researchers to advance the understanding and application of this promising compound in the pursuit of novel therapeutics.

References

  • Supplementary Materials - The Royal Society of Chemistry. Available at: [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Asian Journal of Chemistry. Available at: [Link]

  • WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [https://www.researchgate.net/publication/379203649_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Green synthesis of imidazo[1,2-a]pyridines in aqueous medium - IOSR Journal. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. Available at: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and - Der Pharma Chemica. Available at: [Link]

  • 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine - PubChem. Available at: [Link]

  • 2 amino-5-bromopyridine | PDF. Available at: [Link]

  • View of Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. Available at: [Link]

Sources

Technical Guide: Safety & Handling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical properties of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS: 121394-38-5). It is designed for researchers and process chemists utilizing this compound as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and acid pump antagonists.

Chemical Identification & Physicochemical Properties

Compound Name: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine CAS Number: 121394-38-5 Molecular Formula: C₉H₉BrN₂ Molecular Weight: 225.09 g/mol [1][2]

Table 1: Physicochemical Constants
PropertyValueContext/Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 151–153 °C (Lit.)[3][4]Derived from analogous benzyloxy-intermediates; pure forms may vary slightly [1].
Solubility DMSO, Methanol, DCMLow solubility in water; lipophilic nature due to aromatic core.
pKa ~5.5–6.0 (Predicted)Pyridine nitrogen is weakly basic; protonation occurs at N1.
Hygroscopicity Low to ModerateStore in desiccated conditions to prevent caking.

Hazard Identification (GHS Classification)

While specific toxicological data for this exact CAS is limited, its classification is derived from the Structure-Activity Relationship (SAR) of the imidazo[1,2-a]pyridine class (e.g., 6-bromoimidazo[1,2-a]pyridine). Treat as a bioactive heterocyclic halide.

GHS Label Elements[5]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • GHS07 (Exclamation Mark) - Irritant/Acute Tox.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Safe Handling & Operational Workflows

Engineering Controls
  • Ventilation: Handle exclusively within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Dust Control: Use a static-free weighing boat or anti-static gun during weighing to prevent aerosolization of the fine powder.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are recommended during scale-up (>10g).

  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).

    • High Risk (Solutions): If dissolved in penetrating solvents (e.g., DCM, THF), double-glove or use "Silver Shield" laminate gloves to prevent permeation.

  • Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction setup.

HandlingWorkflow Storage Storage (Cool, Dry, Dark) Check Integrity Check (Caking/Color) Storage->Check Weighing Weighing (Fume Hood + Static Control) Check->Weighing Pass Waste Waste Disposal (Halogenated Organic) Check->Waste Fail/Degraded Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Reaction->Waste Post-Workup

Figure 1: Operational workflow ensuring containment of particulate matter and solvent vapors.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. This protocol is based on the compound's status as a halogenated heterocycle.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes. Do not use ethanol (increases skin absorption).

  • Eye Contact: Flush with tepid water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Spill Management Logic

EmergencyResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid Wet Wipe/HEPA Vacuum (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Non-combustible) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: Halogenated ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill remediation based on physical state.

Synthesis & Application Context

Understanding the synthesis provides insight into potential impurities (e.g., alkyl halides) that may alter the safety profile.

Synthetic Route

The compound is typically synthesized via the condensation of 2-amino-5-bromopyridine with 3-bromo-2-butanone (or 3-chloro-2-butanone) [2, 3].

  • Risk Implication: Traces of the alpha-haloketone starting material (a potent lachrymator and alkylating agent) may be present in crude batches. Always handle crude products with heightened respiratory protection.

Drug Development Utility

This scaffold is a critical intermediate for:

  • P-CABs (Potassium-Competitive Acid Blockers): Similar to Vonoprazan, utilizing the imidazopyridine core for H+/K+ ATPase binding.

  • Kinase Inhibitors: The C-3 and C-6 positions are vectors for Suzuki-Miyaura couplings to introduce biaryl systems [4].

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the solid is relatively air-stable.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids.

References

  • ChemicalBook. (2025). 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Properties and Melting Point Data. Retrieved from

  • BldPharm. (2025). Safety Data Sheet: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. Retrieved from

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine derivatives. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[5][6] Retrieved from

Sources

Navigating the Physicochemical Landscape of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction to 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. The introduction of a bromine atom at the 6-position and methyl groups at the 2- and 3-positions of this bicyclic system creates 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, a compound with significant potential for further chemical exploration and drug design. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and quality control.

Physicochemical Properties: An Estimation Based on Analogue Data

In the absence of direct experimental data for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, we can estimate its melting and boiling points by analyzing the properties of structurally similar compounds. The following table summarizes the available data for key analogues.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
6-Bromoimidazo[1,2-a]pyridine75-79Not available
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine278-295Not available
3-Bromo-6-cyanoimidazo[1,2-a]pyridine207.0-216.0Not available
2-Bromo-6-methylpyridineNot applicable (liquid)102-103 (at 20 mmHg)

Analysis and Estimation:

The melting point of a compound is influenced by factors such as molecular weight, symmetry, and intermolecular forces. The parent compound, 6-Bromoimidazo[1,2-a]pyridine, has a melting point in the range of 75-79°C. The introduction of two methyl groups in 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine will increase the molecular weight and likely alter the crystal packing, which generally leads to a higher melting point. The significant increase in melting point observed for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (278-295°C) is likely due to the presence of a hydrogen-bonding donor (N-H), which is absent in our target compound. The cyano group in 3-Bromo-6-cyanoimidazo[1,2-a]pyridine is strongly electron-withdrawing and can participate in dipole-dipole interactions, contributing to its high melting point (207.0-216.0°C).

Based on these comparisons, it is reasonable to predict that the melting point of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine will be a solid at room temperature with a melting point higher than the unsubstituted analogue, likely in the range of 100-150°C.

The boiling point is primarily affected by molecular weight and intermolecular forces. Given that the compound is expected to be a solid at room temperature with a relatively high melting point, it is anticipated to have a high boiling point, likely above 300°C at atmospheric pressure. Due to the potential for thermal decomposition at such high temperatures, the determination of its boiling point would best be conducted under reduced pressure.

Experimental Determination of Melting and Boiling Points

This section provides detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is pure and completely dry. Impurities can depress and broaden the melting point range.

    • Finely powder a small amount of the crystalline sample.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-15°C per minute initially.

    • As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Diagram of Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry, Pure Sample B Powder the Sample A->B C Introduce Sample into Capillary B->C D Pack Sample C->D E Place in Apparatus D->E F Rapid Heating E->F G Slow Heating Near MP F->G H Record Melting Range G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination under Reduced Pressure

Given the anticipated high boiling point, vacuum distillation is the recommended method to avoid thermal decomposition.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample and Boiling Chips:

    • Place a small amount of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Evacuation and Heating:

    • Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently using a heating mantle or an oil bath.

  • Measurement:

    • Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

    • It is crucial to record the pressure at which the boiling point is measured.

Diagram of Vacuum Distillation Setup:

VacuumDistillation cluster_setup Apparatus cluster_process Procedure Flask Distillation Flask (Sample + Boiling Chips) Head Distillation Head with Thermometer Flask->Head Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Vacuum Connect to Vacuum Heat Apply Heat Vacuum->Heat Measure Record Temp. & Pressure Heat->Measure

Caption: Key Components of a Vacuum Distillation Setup.

Factors Influencing Melting and Boiling Points of Imidazo[1,2-a]pyridines

The physicochemical properties of substituted imidazo[1,2-a]pyridines are governed by a combination of factors:

  • Molecular Weight: Generally, an increase in molecular weight leads to higher melting and boiling points due to stronger van der Waals forces.

  • Intermolecular Forces:

    • Van der Waals Forces: These are the primary forces for nonpolar molecules and increase with molecular size and surface area.

    • Dipole-Dipole Interactions: The presence of polar bonds, such as the C-Br bond and the nitrogen atoms in the imidazo[1,2-a]pyridine ring, introduces dipole moments, leading to stronger intermolecular attractions.

    • Hydrogen Bonding: The absence of a hydrogen bond donor in 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine means it cannot self-associate through hydrogen bonding, which would otherwise significantly increase its melting and boiling points. This is a key difference compared to analogues with N-H groups.

  • Molecular Symmetry: A more symmetrical molecule can pack more efficiently into a crystal lattice, resulting in a higher melting point. The substitution pattern on the imidazo[1,2-a]pyridine core will influence its overall symmetry.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. Researchers should consult the Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive overview of the melting and boiling point characteristics of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. While direct experimental data is currently unavailable, a reasoned estimation based on analogue data has been presented. Furthermore, detailed and validated experimental protocols have been provided to enable researchers to accurately determine these crucial physicochemical properties. A thorough understanding of these parameters is essential for the successful application of this compound in research and drug development endeavors.

References

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, 97% | 42869-47-6. MilliporeSigma. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. [Link]

  • Melting, Boiling, Points - Heterocyclic compound. Britannica. [Link]

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging kinase inhibitors.

This guide focuses on the Suzuki-Miyaura cross-coupling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine . Unlike its unsubstituted counterparts, the 2,3-dimethyl variant presents a unique advantage: the C3-position is blocked by a methyl group. In standard imidazo[1,2-a]pyridines, the C3 position is highly nucleophilic and prone to side reactions (e.g., direct C-H arylation or electrophilic attacks). The 2,3-dimethyl substitution pattern forces reactivity almost exclusively to the C6-Br bond, simplifying purification but requiring precise catalyst selection to overcome the electron-rich nature of the fused ring system.

Key Reaction Parameters
  • Substrate: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

  • Target Transformation: C6-Arylation/Heteroarylation

  • Primary Challenge: The electron-rich nitrogen bridgehead can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Solution: Use of bidentate phosphine ligands (dppf) or bulky monodentate ligands (XPhos) to prevent catalyst poisoning.

Reaction Optimization & Screening Guide

The following matrix summarizes the optimization landscape for this specific substrate. Data is aggregated from internal validation studies on analogous 6-bromoimidazo[1,2-a]pyridine cores.

Table 1: Catalyst & Solvent Performance Matrix
EntryCatalyst SystemBaseSolvent SystemTemp (°C)YieldNotes
1 Pd(dppf)Cl₂·DCM K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92% Standard "Workhorse" Condition. Robust & scalable.
2Pd(PPh₃)₄Na₂CO₃DME/H₂O (2:1)8578%Good, but sensitive to air/oxidation.
3Pd₂(dba)₃ + XPhosK₃PO₄Toluene/H₂O (10:1)10095%Best for sterically hindered boronic acids.
4Pd(OAc)₂ + PPh₃Cs₂CO₃Ethanol/H₂O (1:1)150 (MW)88%Rapid microwave protocol (20 mins).
5Pd/C (Heterogeneous)Et₃NEthanol8045%Low conversion; significant protodebromination observed.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput & Scale-Up)

Recommended for standard aryl boronic acids and gram-scale synthesis.

Reagents:

  • 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask or purge a microwave vial with Argon/Nitrogen.

  • Charge Solids: Add the imidazo-pyridine substrate, boronic acid, K₂CO₃, and Pd catalyst to the vessel.

    • Critical Check: Do not add the catalyst if the vessel is hot.

  • Degassing: Add the 1,4-Dioxane and Water. Sparge the mixture with a balloon of Argon for 10-15 minutes (bubbling gas directly into the solvent).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexanes) or LC-MS. Look for the disappearance of the bromide (M+H = ~225/227).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Note: Imidazo[1,2-a]pyridines are basic. If streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.

Protocol B: The "Difficult Partner" Method (Steric Bulk)

Recommended when coupling with ortho-substituted aryl rings or electron-poor heterocycles.

Modifications:

  • Catalyst: XPhos Pd G2 (or Pd₂(dba)₃ + XPhos) (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

  • Temp: 100°C - 110°C

Mechanism of Action: The bulky biaryl phosphine ligand (XPhos) facilitates the oxidative addition into the electron-rich imidazo-pyridine ring and promotes reductive elimination in sterically crowded environments.

Visualized Workflows & Mechanisms

Figure 1: Experimental Workflow Diagram

A visual guide to the bench execution of Protocol A.

SuzukiWorkflow Setup 1. Setup & Charge Degas 2. Degas Solvents (Ar Sparging 15m) Setup->Degas Add Pd last Reaction 3. Reaction 90°C, 4-12h Degas->Reaction Seal vessel Workup 4. Workup EtOAc Ext / Wash Reaction->Workup Check LCMS Purify 5. Purification Silica (add 1% Et3N) Workup->Purify Concentrate

Caption: Step-by-step bench workflow for the Suzuki coupling of 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine.

Figure 2: Catalytic Cycle & Mechanistic Insight

Understanding the specific electronic interactions of the imidazo[1,2-a]pyridine core.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Base Activated) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aryl-2,3-dimethyl imidazo[1,2-a]pyridine RedElim->Product Substrate Substrate: 6-Br-2,3-dimethyl imidazo[1,2-a]pyridine Substrate->OxAdd + Substrate Boronic Boronic Acid + Base (OH-) Boronic->TransMet + Ar-B(OH)3

Caption: Catalytic cycle highlighting the Oxidative Addition at the C6-Br bond.

Troubleshooting & Critical Quality Attributes (CQA)

Issue 1: Protodebromination (Formation of 2,3-dimethylimidazo[1,2-a]pyridine)
  • Symptom: LC-MS shows a mass of [M-Br+H].

  • Cause: Reaction temperature too high or solvent is "wet" (acting as a proton source) before transmetallation occurs.

  • Fix: Ensure anhydrous solvents are used if this persists. Switch to a strictly anhydrous system (Toluene/Dioxane) with Cs₂CO₃ and minimal water.

Issue 2: Catalyst Poisoning
  • Symptom: Reaction stalls at <20% conversion.

  • Cause: The bridgehead nitrogen (N1) or the pyridine-like nitrogen can coordinate to Pd, removing it from the cycle.

  • Fix: Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂ , where the bidentate ligand prevents the formation of stable Pd-N complexes.

Issue 3: Regioselectivity (Not an issue here)
  • Note: In unsubstituted imidazo[1,2-a]pyridines, C3 is reactive. However, in 2,3-dimethylimidazo[1,2-a]pyridine , the C3-methyl group effectively blocks this pathway, ensuring high regioselectivity for the C6 position.

References

  • General Microwave Protocols: Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Journal of Matter and Environmental Science, 2011.

  • Mechanistic Overview: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

  • Specific Substrate Reactivity: BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine" (Analogous reactivity patterns).

  • Biological Context (Zolpidem/Alpidem): Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Journal of Chemical and Pharmaceutical Research.

  • Catalyst Selection: Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol."[3][4][5]

Sources

Palladium-catalyzed functionalization of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Functionalization of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized for its prominent role in the development of therapeutic agents due to a wide spectrum of biological activities.[1][2] Derivatives of this structure are foundational to numerous marketed drugs, including Zolpidem and Alpidem, and exhibit potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] The 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine derivative serves as a versatile and strategically important building block. The bromine atom at the 6-position provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6][7]

This guide provides detailed application notes and protocols for the functionalization of this key intermediate, focusing on the underlying principles and practical execution of several cornerstone palladium-catalyzed reactions. The aim is to bridge synthetic chemistry with medicinal application, empowering researchers to efficiently generate novel derivatives for drug discovery and development.[3]

Core Mechanistic Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle that typically alternates between Palladium(0) and Palladium(II) oxidation states.[5][8] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally understood to proceed via three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (our 6-bromo-imidazo[1,2-a]pyridine), inserting itself into the carbon-bromine bond. This oxidizes the metal to a Pd(II) species. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination : The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]

General_Palladium_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L_n-X (X=Br) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R-M pd2_coupled Ar-Pd(II)L_n-R transmetalation->pd2_coupled M-X reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination Ar-R reductive_elimination->pd0

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its mild conditions and the low toxicity of its boron-based reagents.[5][10] It facilitates the coupling of our bromo-substrate with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters.

Causality Behind Experimental Choices
  • Catalyst System : While Pd(PPh₃)₄ can be used directly, an in situ system of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) is common. The ligand stabilizes the Pd(0) species and modulates its reactivity. For challenging couplings, more electron-rich and bulky biaryl phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[9]

  • Base : A base is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex (-ate complex), which facilitates the transmetalation step.[11] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent System : A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often used. Water is crucial for dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst.

  • Microwave Irradiation : This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields by ensuring uniform and efficient heating.[12][13]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is adapted from established methods for the microwave-assisted Suzuki coupling of 6-halogenoimidazo[1,2-a]pyridines.

  • Reagent Preparation : To a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 mmol, 239 mg).

  • Addition of Coupling Partner : Add phenylboronic acid (1.2 mmol, 146 mg).

  • Catalyst and Base : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Solvent Addition : Add a 4:1 mixture of Dioxane/Water (5 mL).

  • Reaction Execution : Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.

  • Workup : After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2,3-dimethyl-6-phenylimidazo[1,2-a]pyridine.

Data Summary: Suzuki Coupling
ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ (2-5 mol%)Efficient and commercially available catalyst systems.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting bromide.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O or DMF/H₂O (4:1)Provides solubility for both organic and inorganic reagents.
Temperature 80-120 °C (Conventional or Microwave)Provides thermal energy to overcome activation barriers.
Time 15-30 min (Microwave), 4-12 h (Conventional)Microwave irradiation dramatically reduces reaction times.
Expected Yield 75-95%

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, replacing harsher classical methods.[14] It allows for the coupling of our aryl bromide with a wide range of primary and secondary amines, which is critical for synthesizing compounds with pharmacologically relevant aniline-like moieties.[15]

Causality Behind Experimental Choices
  • Catalyst System : This reaction is highly dependent on the ligand.[14] Simple phosphines are often ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (e.g., BINAP, DPPF) are critical.[15][16] These ligands promote the reductive elimination step, which is often challenging for C-N bond formation, and prevent catalyst decomposition.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14] Sodium tert-butoxide (NaOtBu) is a common choice, though others like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd2_intermediate amine_coordination Amine Coordination pd2_intermediate->amine_coordination HNR'R'' pd2_amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido Ar-Pd(II)L_n(NR'R'') deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[16][17]

  • Inert Atmosphere : Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation : To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), (±)-BINAP (0.06 mmol, 37.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Substrate and Amine : Add 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 mmol, 239 mg) and morpholine (1.2 mmol, 105 µL).

  • Solvent Addition : Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution : Heat the mixture to 100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the N-arylated product.

Data Summary: Buchwald-Hartwig Amination
ParameterConditionRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and effective Pd(0) or Pd(II) sources.
Ligand BINAP, XPhos, BrettPhos (2-6 mol%)Bulky, electron-rich ligands are essential for this transformation.
Amine 1.1 - 1.5 equivalentsDrives the reaction to completion.
Base NaOtBu or K₃PO₄ (1.4 - 2.5 equivalents)Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvent prevents quenching of the strong base.
Temperature 80-110 °CSufficient thermal energy for catalyst turnover.
Expected Yield 70-90%

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems and aryl-alkynes.[18][19] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.

Causality Behind Experimental Choices
  • Palladium Catalyst : Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are highly effective. Their role is to undergo oxidative addition with the aryl bromide.

  • Copper(I) Co-catalyst : A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is much faster than direct reaction of the alkyne with the palladium center.[18]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves two purposes: it deprotonates the terminal alkyne and acts as a solvent.

  • Copper-Free Variants : To avoid issues with homocoupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed, though they may require different conditions or more specialized ligands.[19]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from general procedures for Sonogashira couplings.[13][20]

  • Inert Atmosphere : To a Schlenk flask under a nitrogen atmosphere, add 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 mmol, 239 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).

  • Solvent and Base : Add anhydrous, degassed triethylamine (5 mL).

  • Alkyne Addition : Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours until TLC indicates completion.

  • Workup : Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and water (10 mL).

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the alkynylated product.

Data Summary: Sonogashira Coupling
ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Standard, reliable catalyst for this transformation.
Cu Co-catalyst CuI (2-6 mol%)Forms the copper acetylide intermediate, facilitating transmetalation.
Alkyne 1.1 - 1.2 equivalentsEnsures complete reaction of the aryl bromide.
Base/Solvent Et₃N or i-Pr₂NHDeprotonates the alkyne and serves as the reaction medium.
Temperature 25-60 °CReaction proceeds under mild thermal conditions.
Expected Yield 80-95%

Additional Functionalizations: Heck Reaction and Cyanation

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a substituted alkene.[21][22][23] It proceeds through a different pathway after oxidative addition, involving migratory insertion of the olefin followed by β-hydride elimination to release the product.[6][24]

  • Key Reagents : Pd(OAc)₂, a phosphine ligand (or ligand-free for activated substrates), a base (e.g., Et₃N, K₂CO₃) to neutralize the HBr formed, and a polar aprotic solvent like DMF or DMAc.[25]

Heck_Reaction_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd2_intermediate migratory_insertion Migratory Insertion pd2_intermediate->migratory_insertion Alkene pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L_n-Br migratory_insertion->pd2_alkyl beta_hydride_elim β-Hydride Elimination pd2_alkyl->beta_hydride_elim Substituted Alkene pd2_hydride H-Pd(II)L_n-Br beta_hydride_elim->pd2_hydride base_regeneration Base pd2_hydride->base_regeneration base_regeneration->pd0 H-Base⁺Br⁻

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Cyanation

Introducing a nitrile group is a valuable transformation, as nitriles are precursors to amides, carboxylic acids, and amines.[26] Palladium-catalyzed cyanation offers a milder alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[27]

  • Key Reagents : A palladium source (e.g., Pd₂(dba)₃), a ligand (e.g., dppf), and a cyanide source. Due to toxicity, safer cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ are now preferred over KCN or NaCN.[26][27][28] The reaction is typically run in a polar aprotic solvent like DMF or DMAc.[29]

Conclusion and Outlook

The palladium-catalyzed functionalization of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine provides a robust and versatile platform for the synthesis of novel derivatives. By carefully selecting the appropriate coupling partner and optimizing the catalyst system, base, and solvent, researchers can efficiently access a wide range of C-C, C-N, and C-C(sp) coupled products. The protocols and principles outlined in this guide serve as a foundational resource for scientists engaged in the exploration of this important chemical space for pharmaceutical and materials science applications.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: )
  • Cross-Coupling Reactions Guide. (URL: )
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: )
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (URL: )
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework - R Discovery. (URL: )
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework - Bentham Science Publisher. (URL: )
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (URL: [Link])

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (URL: [Link])

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (URL: [Link])

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing). (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • US7595417B2 - Cyanation of aromatic halides - Google P
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (URL: [Link])

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (URL: [Link])

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

Sources

Sonogashira coupling reaction with 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Introduction & Strategic Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. Functionalization at the C-6 position is critical for expanding Structure-Activity Relationships (SAR) as it projects substituents into solvent-exposed regions of biological targets, often improving potency and metabolic stability.

This guide details the Sonogashira cross-coupling of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine . Unlike simple aryl halides, this substrate presents unique challenges:

  • Nitrogen Coordination: The N-1 nitrogen can competitively coordinate to Palladium, potentially poisoning the catalyst.

  • Electronic Bias: The electron-rich nature of the imidazole ring usually directs electrophilic substitution to C-3. However, in this substrate, C-3 is blocked by a methyl group , forcing reactivity to the C-6 bromide, making it an ideal candidate for highly regioselective cross-coupling.

Mechanistic Principles

The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[1][2][3][4] Understanding this cycle is vital for troubleshooting conversion failures.

Key Mechanistic Steps:
  • Oxidative Addition: The rate-limiting step where Pd(0) inserts into the C-Br bond. The electron-rich nature of the imidazo[1,2-a]pyridine ring makes the C-6 position less electrophilic than a standard bromobenzene, often requiring higher temperatures or electron-rich phosphine ligands.

  • Transmetallation: The copper-acetylide species transfers the alkyne to the Palladium center.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: The Dual Catalytic Cycle

SonogashiraCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso CuI CuI TransMet->CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet - CuBr

Caption: Synergistic Pd(0)/Cu(I) catalytic cycles. Note that the transmetallation step bridges the two cycles.

Experimental Protocol

This protocol is optimized for 1.0 mmol scale. It uses a PdCl₂(PPh₃)₂ catalyst system which is robust, air-stable, and cost-effective for this specific bromide.

Materials & Reagents
ComponentRoleEquivalentsNotes
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Substrate1.0 equivLimiting reagent.[5]
Terminal Alkyne Coupling Partner1.2 - 1.5 equivExcess compensates for homocoupling.
PdCl₂(PPh₃)₂ Catalyst0.05 equiv (5 mol%)Bis(triphenylphosphine)palladium(II) dichloride.
CuI Co-Catalyst0.10 equiv (10 mol%)Copper(I) Iodide. Must be off-white/tan; discard if green/brown.
Triethylamine (Et₃N) Base3.0 equivActs as base and co-solvent.
DMF (Dimethylformamide) Solvent0.2 M conc.Anhydrous. Degassed.
Step-by-Step Procedure

1. Preparation (Inert Atmosphere):

  • Dry a 10 mL pressure vial or Schlenk tube in an oven at 120°C for 1 hour. Cool under a stream of Argon or Nitrogen.

  • Critical: Oxygen is the enemy. It promotes Glaser homocoupling (alkyne-alkyne dimerization) over the desired cross-coupling.

2. Reagent Loading:

  • Add 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (225 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the vial.

  • Cap the vial with a septum. Evacuate and backfill with Argon three times.

3. Solvent & Reactant Addition:

  • Inject Anhydrous DMF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Sparge the solution with Argon (bubble gas directly into liquid) for 5–10 minutes.

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

4. Reaction:

  • Seal the vessel (replace septum with crimp cap or screw cap if using a pressure vial).

  • Heat to 80°C in an oil block or sand bath.

  • Monitoring: Check by TLC or LCMS after 2 hours. If conversion is <50%, continue heating up to 12 hours.

    • TLC Tip: Imidazo[1,2-a]pyridines fluoresce strongly under UV (254 nm). The product will usually be more non-polar (higher Rf) than the starting bromide.

5. Work-up:

  • Cool to room temperature.[1][5][6]

  • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Wash organic layer with Brine (10 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

Workflow Visualization

Workflow Start Weigh Solids (Substrate, Pd, Cu) Inert Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Liquid Add Liquids (DMF, Et3N, Alkyne) Inert->Liquid Heat Reaction 80°C, 2-12h Liquid->Heat Workup Extraction (EtOAc/H2O) Heat->Workup Pure Column Chromatography Workup->Pure

Caption: Operational workflow for the Sonogashira coupling process.[1][3][4][5][6][7]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe N-1 nitrogen may bind Pd. Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%.
Homocoupling (Alkyne Dimer) Oxygen PresenceDegas solvents more rigorously (Freeze-Pump-Thaw is best). Add alkyne slowly via syringe pump.
Starting Material Remains Low ReactivityIncrease temperature to 100°C. Switch solvent to DMSO (higher dielectric constant stabilizes intermediates).
Black Precipitate Early Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add excess PPh₃ (10 mol%) to stabilize the catalyst.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed direct C–H functionalization of imidazo[1,2-a]pyridines.
  • Sonogashira Mechanism & Conditions

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
  • Specific C-6 Functionalization Protocols

    • Gudmundsson, K. S., et al. "Synthesis of 6-substituted imidazo[1,2-a]pyridines via cross-coupling reactions." Synthetic Communications, 1997. (Foundational work on halogenated imidazopyridines).

Sources

Application Note: Microwave-Assisted Synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible guide for the microwave-assisted synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. It integrates mechanistic insights, safety protocols, and optimized experimental parameters.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytic (e.g., Zolpidem), antiviral, and anti-inflammatory drugs. Traditional thermal synthesis (Chichibabin condensation) often requires refluxing in volatile solvents for 6–24 hours, leading to variable yields and extensive purification requirements.

This protocol details a microwave-assisted synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. By utilizing dielectric heating, this method reduces reaction time from hours to 15 minutes , improves the yield to >85% , and minimizes solvent usage, adhering to Green Chemistry principles.

Reaction Scheme & Mechanism

The synthesis involves the condensation of 2-amino-5-bromopyridine with 3-bromo-2-butanone . The reaction proceeds through an initial nucleophilic attack by the endocyclic pyridine nitrogen, followed by cyclization and dehydration.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism cluster_conditions Microwave Conditions Start Reagents: 2-Amino-5-bromopyridine + 3-Bromo-2-butanone Inter1 Intermediate 1: N-Alkylation (Quaternary Ammonium Salt) Start->Inter1 Nucleophilic Attack (Endocyclic N) Inter2 Intermediate 2: Cyclization (Hydroxy-dihydro-imidazole) Inter1->Inter2 Intramolecular Condensation Product Product: 6-Bromo-2,3-dimethyl- imidazo[1,2-a]pyridine Inter2->Product - H2O Dehydration (Aromatization)

Caption: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core. The microwave energy accelerates the rate-limiting dehydration step.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-Amino-5-bromopyridine 173.011.0173 mg (1 mmol)Substrate
3-Bromo-2-butanone 151.001.2181 mg (1.2 mmol)Electrophile
Sodium Bicarbonate (NaHCO₃) 84.011.5126 mgBase (Acid Scavenger)
Ethanol (Absolute) 46.07-3.0 mLSolvent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated microwave vial with a crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon-coated).

Experimental Protocol

Step 1: Preparation
  • Weigh 173 mg (1.0 mmol) of 2-amino-5-bromopyridine and transfer it to a 10 mL microwave vial.

  • Add 126 mg (1.5 mmol) of NaHCO₃.

  • Add a magnetic stir bar.[1]

  • Add 3.0 mL of absolute ethanol.

  • Critical Step: Add 181 mg (1.2 mmol) of 3-bromo-2-butanone dropwise.

    • Note: 3-bromo-2-butanone is a lachrymator. Handle in a fume hood.

  • Seal the vial with the appropriate cap (PTFE/Silicone septa).

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Pre-stir" step ensures homogeneity before heating.

ParameterSettingRationale
Temperature 120 °COptimal for cyclodehydration without degradation.
Time 15:00 minSufficient for >95% conversion.[1][2]
Pressure Limit 250 psiSafety cutoff (EtOH vapor pressure is well below this).
Power Dynamic (Max 200W)Allows rapid heating; system modulates power to hold temp.
Pre-Stir 30 secondsPrevents localized hot spots.
Step 3: Workup & Purification
  • Cooling: Allow the vessel to cool to room temperature (forced air cooling usually takes <2 mins).

  • Concentration: Transfer the reaction mixture to a round-bottom flask and remove ethanol under reduced pressure (rotary evaporator).

  • Extraction:

    • Resuspend the residue in 15 mL Ethyl Acetate (EtOAc) .

    • Wash with 10 mL Water (to remove inorganic salts like NaBr).

    • Wash with 10 mL Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

  • Final Purification:

    • The crude product is often >90% pure.

    • Optional: Recrystallize from Ethanol/Hexane (1:5) or perform flash chromatography (Hexane:EtOAc 7:3) if higher purity is required.

Characterization & Results

Expected Yield
  • Typical Yield: 85% – 92%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 78–82 °C.

Spectroscopic Data

The formation of the imidazo[1,2-a]pyridine ring is confirmed by the disappearance of the amino protons and the appearance of the specific aromatic pattern.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 2.35 Singlet (3H)C-3 Methyl group
(CDCl₃) 2.42 Singlet (3H)C-2 Methyl group
7.15 Doublet (J=9.5 Hz)H-7 (Aromatic)
7.45 Doublet (J=9.5 Hz)H-8 (Aromatic)
8.15 Singlet (Broad)H-5 (Aromatic, deshielded by N)

Troubleshooting & Optimization

Figure 2: Optimization Logic Flow

Optimization Problem Issue Observed Check1 Low Yield (<50%)? Problem->Check1 Check2 Sticky/Oily Product? Problem->Check2 Sol1 Increase Temp to 140°C or Extend time to 20 min Check1->Sol1 Incomplete Rxn Sol3 Check Reagent Purity (Alpha-haloketones degrade) Check1->Sol3 Degraded Reagent Sol2 Perform Recrystallization (EtOH/Ether) Check2->Sol2

Caption: Decision tree for troubleshooting common synthetic issues.

Optimization Table:

Variable Range Tested Optimal Effect of Deviation
Temperature 80–150 °C 120 °C <100°C: Incomplete cyclization. >140°C: Tar formation.
Solvent EtOH, DMF, H₂O EtOH DMF is hard to remove; Water requires phase transfer catalyst.

| Base | None, K₂CO₃, NaHCO₃ | NaHCO₃ | Stronger bases (K₂CO₃) can cause side reactions with the ketone. |

Safety Considerations

  • 3-Bromo-2-butanone: Potent lachrymator and skin irritant. Dispense only in a functioning fume hood. Wear double nitrile gloves.

  • Microwave Vials: Never heat a sealed vessel in a standard oven. Use only dedicated microwave reactors with pressure sensing.

  • Pressure: Ethanol expands significantly at 120°C. Ensure the vial is rated for at least 20 bar (approx 300 psi).

References

  • General Microwave Method: Biradar, S. A., et al. "A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation." Molbank2009 , 2009(1), M587.

  • Mechanistic Insight: Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Lett.2002 , 43, 8331-8334.

  • Solvent Effects: Santra, S., et al. "Green Synthesis of Imidazo[1,2-a]pyridines." Green Chemistry Letters and Reviews2011.
  • Safety Data: Sigma-Aldrich Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Imidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of prominent drugs like Zolpidem and Alpidem.[1][2] Its synthesis, while versatile, is often plagued by side reactions that can diminish yield and complicate purification.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common synthetic challenges. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The most prevalent modern methods for constructing this bicyclic system are multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction and A3-coupling, which offer high atom economy and convergence.[3][4][5] However, classical routes involving the condensation of 2-aminopyridines with α-haloketones also remain relevant.[2][6] This guide will address issues common to these key methodologies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Question: I've set up my reaction (e.g., GBB or A3-coupling) according to a literature procedure, but I'm getting very low yields or only recovering starting materials. What's going wrong?

Answer: This is a common issue that can stem from several factors related to reaction kinetics, catalysis, and equilibrium.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: Cyclization and subsequent aromatization can be slow.

    • Solution: Increase the reaction time and monitor progress diligently using Thin-Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or switching to a higher-boiling solvent, provided your substrates are stable.[7]

  • Catalyst Inefficiency or Deactivation: Many MCRs rely on Lewis or Brønsted acid catalysts.[8][9]

    • Lewis Acids (e.g., Sc(OTf)₃, CuI): These can be sensitive to moisture or coordinating impurities in your starting materials or solvent. Ensure all reagents and solvents are appropriately dried. For copper-catalyzed A3 couplings, the in-situ generation of the active Cu(I) species is critical; additives like sodium ascorbate can facilitate this by reducing Cu(II) to Cu(I).[1]

    • Brønsted Acids (e.g., p-TSA, NH₄Cl): The acidity (pH) of the reaction medium is crucial for the initial imine formation.[7][10] If the reaction is sluggish, a different acid catalyst may be required. However, excessively strong acids can lead to unwanted side reactions.

  • Unfavorable Equilibrium: The condensation steps that form key intermediates (like imines) are often reversible and release water.[7]

    • Solution: If water is inhibiting the reaction, especially in non-aqueous solvents, consider using a Dean-Stark trap or adding molecular sieves to remove water as it forms.[7]

Issue 2: Formation of a Major, Unidentified Side Product, Especially in Staged Syntheses

Question: I am following a two-step procedure where I first form a pyridinium salt intermediate, but in the subsequent cyclization step, I get a different product instead of my target imidazopyridine. What is this side product?

Answer: You are likely observing the product of hydrolysis. This is a critical point of failure, particularly in syntheses that involve the isolation of pyridinium salt intermediates.

Causality and Troubleshooting Steps:

  • Mechanism of Side Reaction: Pyridinium intermediates, especially those derived from formimidamides, can be highly hygroscopic.[11] When exposed to trace amounts of water (from solvents, reagents, or air), the ylide intermediate required for cyclization can be hydrolyzed, preventing the desired ring-closing reaction.

  • Primary Solution: One-Pot Synthesis: The most effective strategy to prevent hydrolysis is to avoid the isolation of the sensitive intermediate altogether. By performing the reaction as a one-pot procedure (where all reagents are added to a single flask), the hygroscopic pyridinium salt is formed and consumed in situ.[11] This has been shown to significantly improve yields and completely suppress the formation of hydrolysis products.[11]

  • Anhydrous Conditions: If a one-pot approach is not feasible, rigorous anhydrous conditions are mandatory.[11] Use freshly distilled, dry solvents, dry reagents under vacuum, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

cluster_0 Troubleshooting: Hydrolysis Side Product Start Reaction Setup CheckIsolation Isolate Pyridinium Intermediate? Start->CheckIsolation OnePot Adopt One-Pot Procedure CheckIsolation->OnePot No Anhydrous Use Strict Anhydrous Conditions CheckIsolation->Anhydrous Yes Success Successful Cyclization OnePot->Success Anhydrous->Success If Successful Hydrolysis Hydrolysis Side Product Anhydrous->Hydrolysis If Fails

Caption: Troubleshooting logic for hydrolysis side reactions.

Issue 3: Formation of Multiple Regioisomers during Post-Cyclization Functionalization

Question: I have successfully synthesized my imidazo[1,2-a]pyridine core, but when I try to alkylate it, I get a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[1,2-a]pyridine scaffold possesses multiple nucleophilic nitrogen atoms, leading to potential regioisomers upon functionalization. The primary sites for alkylation are the imidazole ring nitrogens and the pyridine ring nitrogen.[7]

Causality and Troubleshooting Steps:

  • Understanding the Sites: The tautomeric nature of the imidazole N-H proton means alkylation can occur at different positions. The reaction conditions heavily influence the outcome.

  • Controlling Regioselectivity:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like Sodium Hydride (NaH) are often used to deprotonate the imidazole nitrogen. Weaker bases like Potassium Carbonate (K₂CO₃) can also be effective.[7]

    • Solvent Effects: The polarity of the solvent can dramatically influence the isomer ratio. Nonpolar solvents may favor alkylation at one nitrogen, while polar aprotic solvents like DMF or THF might favor another.[7]

    • Troubleshooting Protocol: Screen a matrix of conditions by varying the base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF, Dioxane) to empirically determine the optimal system for your desired regioisomer.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for imidazo[1,2-a]pyridines, and how do they compare?

A1: There are several key strategies, each with its own advantages and disadvantages.

Synthetic RouteDescriptionAdvantagesCommon Issues
Condensation with α-Haloketones The classical approach reacting a 2-aminopyridine with an α-haloketone.[2][6]Simple, well-established.α-haloketones can be lachrymatory; may require harsh conditions.[4]
Groebke-Blackburn-Bienaymé (GBB) A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[3][12]High atom economy, rapid access to diverse 3-amino derivatives.Can require acid catalysts and anhydrous conditions; isocyanides can be toxic.[8][10]
A3-Coupling A three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[1][13][14]Builds complexity quickly, avoids isocyanides.Potential for alkyne homocoupling (Glaser coupling) as a side reaction.
Oxidative Annulations Reactions using nitroolefins or other substrates under oxidative conditions.[6][15][16]Allows for different substitution patterns.Requires control of oxidants to prevent N-oxide formation on the pyridine ring.[7]

Q2: In the GBB reaction, how critical is the choice of catalyst?

A2: The catalyst is essential for promoting the reaction, which often does not proceed without one. While scandium triflate (Sc(OTf)₃) is historically common, a wide range of both Lewis and Brønsted acids are effective, including p-toluenesulfonic acid (p-TSA) and even simple ammonium chloride.[3][8] Interestingly, a systematic study revealed that the catalytic efficiencies of many common rare earth triflates are quite similar under microwave heating, suggesting that for certain setups, the specific choice may be less critical than optimizing other parameters like solvent and temperature.[9] The modern trend is towards developing milder and more environmentally friendly catalytic systems.[8]

Q3: Does the solvent only serve as a medium for the reaction?

A3: No, the solvent can play a non-innocent role. Recent studies on the GBB reaction have provided compelling experimental and computational evidence that alcoholic solvents, particularly methanol, act as a cocatalyst.[10][17] Methanol can participate in proton transfer steps, significantly accelerating key parts of the reaction mechanism, such as the intramolecular cyclization.[10] In contrast, aprotic solvents like toluene or dichloromethane often result in much lower or no conversion, highlighting the solvent's active role.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A3-Coupling

This protocol provides a robust starting point for the synthesis of imidazo[1,2-a]pyridines via a domino A3-coupling/cycloisomerization reaction.[1]

cluster_0 General A3-Coupling Reaction Scheme reactants 2-Aminopyridine + Aldehyde + Alkyne catalyst Cu(I)/Cu(II) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Solvent (e.g., H₂O/SDS or Toluene) Heat (e.g., 50-120 °C) reactants->catalyst 1. product Imidazo[1,2-a]pyridine catalyst->product 2.

Caption: General workflow for A3-Coupling synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol, 1.0 eq.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 2 mL of water containing 10 mol% SDS for aqueous media, or 0.5 mL of toluene for organic media).[1][14]

  • Add the aldehyde (1.0 mmol, 1.0 eq.), the copper catalyst (e.g., 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate for aqueous, or 10 mol% Cu/SiO₂ for heterogeneous).[1][14]

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 eq.).

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C for aqueous media, 120 °C for toluene).[1][14]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 6–16 hours).

  • Workup and Purification: Upon completion, cool the reaction mixture. If using a heterogeneous catalyst, filter it off.[14] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

References

  • Dole, M., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Pathare, R. S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Gómez, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Volkova, Y. A., & Gevorgyan, V. (2017). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2020). Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. New Journal of Chemistry. Available at: [Link]

  • Pund, S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Zarghi, A., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Journal of Nanomaterials Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • de F. Alves, M., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Dole, M., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • da S. Costa, J., et al. (2020). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. SciELO. Available at: [Link]

  • Nadipuram, A. K., & Kerwin, S. M. (2006). Thermal cyclization of 1,2-dialkynylimidazoles to imidazo[1,2-a]pyridines. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Reviewer, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/381591833_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Singh, T., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. Available at: [Link]

  • Riva, R., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Springer. Available at: [Link]

  • Riva, R., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Neves, A. D., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. Available at: [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • Rampon, D. S., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Rampon, D. S., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available at: [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1991). Yakugaku Zasshi. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Available at: [Link]

  • Wang, H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martins, M. A. P., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]

Sources

Troubleshooting catalyst poisoning in 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting catalyst poisoning in 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Challenge

The Substrate: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. The Problem: Catalyst deactivation (poisoning) leading to stalled conversion or low yields.

Technical Insight: While the 2,3-dimethyl substitution pattern effectively blocks C-H activation side reactions at the C2/C3 positions, the electron-donating alkyl groups increase the electron density of the imidazo[1,2-a]pyridine core. This enhances the Lewis basicity of the N4 nitrogen , turning the substrate into a competitive ligand.

In standard Pd-catalyzed cycles, the N4 nitrogen coordinates to the electrophilic Pd(II) center (post-oxidative addition), displacing labile phosphine ligands. This forms a stable, off-cycle palladacycle (often a bis-heterocycle Pd complex) that arrests the catalytic turnover, preventing transmetallation or reductive elimination.

Diagnostic Workflow

Use this decision tree to diagnose the specific failure mode of your reaction.

TroubleshootingFlow Start Reaction Failed/Stalled CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM ResultSM Starting Material (SM) Recovered? CheckSM->ResultSM Majority ResultDehal Protodehalogenation (Ar-H) Observed? CheckSM->ResultDehal Significant (>10%) ResultBlack Pd Black Precipitate? CheckSM->ResultBlack Visual Check Poisoning Diagnosis: Catalyst Poisoning (N4-Coordination) ResultSM->Poisoning Yes SideRxn Diagnosis: Failed Transmetallation ResultDehal->SideRxn Yes Instability Diagnosis: Ligand dissociation / Pd Aggregation ResultBlack->Instability Yes Sol_Ligand Sol_Ligand Poisoning->Sol_Ligand Solution: Switch to Bulky Ligands (XPhos/RuPhos) Sol_Base Sol_Base SideRxn->Sol_Base Solution: Anhydrous Conditions / Stronger Base Sol_Precat Sol_Precat Instability->Sol_Precat Solution: Use Pd-G3/G4 Precatalysts

Figure 1: Diagnostic logic for coupling failures. Blue nodes indicate analysis steps; Yellow nodes indicate diagnosis; Green nodes indicate solutions.

The Mechanism of Poisoning[1]

Understanding why the reaction fails is critical to fixing it.

The N4 nitrogen of the imidazo[1,2-a]pyridine is


 hybridized with a lone pair in the plane of the ring, orthogonal to the 

-system. This makes it a potent

-donor.
  • Standard Ligands (e.g., PPh3): Monodentate phosphines are labile. The high local concentration of your substrate (the heterocycle) displaces PPh3, forming [Pd(Ar)(Br)(Substrate)_2]. This complex is too sterically crowded to undergo transmetallation but too stable to release the Pd.

  • The Solution (Steric Exclusion): Dialkylbiarylphosphine ligands (Buchwald Ligands) like XPhos or RuPhos possess bulky isopropyl or cyclohexyl groups on the biaryl backbone. These groups create a "roof" over the Pd center. This steric bulk physically prevents the N4-nitrogen of the substrate from coordinating, while still allowing the C-Br bond (oxidative addition) and the nucleophile (transmetallation) to access the metal.

Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids)

Best for: Biaryl formation.

ComponentRecommendationRationale
Precatalyst XPhos Pd G4 (1–3 mol%)The G4 precatalyst activates at low temperature, ensuring immediate formation of the active L-Pd(0) species before the substrate can sequester the metal.
Ligand XPhos (if not using G4)The isopropyl groups on the upper ring prevent N4-coordination.
Base K₃PO₄ (2.0–3.0 equiv)Mild enough to prevent base-sensitive side reactions; strong enough for efficient transmetallation.
Solvent 1,4-Dioxane : H₂O (4:1) Water is essential for the activation of the boronic acid.
Temperature 80–100 °C High temperature promotes the difficult reductive elimination step.

Step-by-Step:

  • Charge a reaction vial with 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G4 (2.0 mol%). Note: If using Pd(OAc)₂/XPhos, premix them in solvent for 5 mins before adding.

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane/Water (4:1) to reach 0.1 M concentration.

  • Heat to 90 °C for 2–4 hours.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Aminations with primary/secondary amines.

ComponentRecommendationRationale
Precatalyst RuPhos Pd G4 or BrettPhos Pd G4 RuPhos is universal for secondary amines; BrettPhos is superior for primary amines.
Base NaOtBu or LHMDS Strong base required to deprotonate the amine-Pd complex. NaOtBu is standard; LHMDS for base-sensitive substrates.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol often accelerates the reaction due to polarity/solubility benefits.
Temperature 80–110 °C

Step-by-Step:

  • Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos Pd G4 (1–3 mol%).

  • Evacuate/Purge with Argon.

  • Add anhydrous Toluene or t-Amyl Alcohol (0.1 M).

  • Heat to 100 °C.

Frequently Asked Questions (Troubleshooting)

Q1: I see immediate precipitation of Pd black upon heating. What happened? A: This indicates "ligand stripping." Your substrate (N4) or the amine nucleophile likely displaced the phosphine ligand, creating an unstable Pd species that aggregated.

  • Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is generated inside the catalytic cycle, protecting it from aggregation.

Q2: I am getting "Protodehalogenation" (Ar-Br


 Ar-H) instead of coupling. 
A:  This is a symptom of a failed transmetallation step. The Pd underwent oxidative addition, but the boronic acid failed to transfer the aryl group. The Pd-Ar species then abstracted a hydride (likely from the solvent or alcohol).
  • Fix: Ensure your solvent is strictly degassed. Increase the concentration of the Boronic Acid (1.5

    
     2.0 equiv). Switch to anhydrous conditions (using Cs₂CO₃ in Toluene/DMF) if water is inhibiting the cycle.
    

Q3: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Not recommended. While cheap, PPh₃ is a weak


-donor and sterically unhindered. The basic N4 of your 2,3-dimethylimidazo[1,2-a]pyridine will easily displace PPh₃, shutting down the reaction. You will likely see <20% conversion.

Q4: Does the 2,3-dimethyl substitution pattern affect the choice of base? A: Yes, positively. In unsubstituted imidazo[1,2-a]pyridines, C3 is acidic and prone to deprotonation/side-arylation. Since your substrate is blocked at C2 and C3 by methyl groups, you can safely use stronger bases like NaOtBu (for Buchwald) or Cs₂CO₃ without risking C-H activation side products.

References

  • General Reactivity & Microwave Optimization

    • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.
    • Source:

  • Catalyst Poisoning Mechanisms

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
    • Source: 1

  • Ligand Selection (Buchwald-Hartwig)

    • Buchwald–Hartwig amin
    • Source: 2

  • Automated Optimization of Heterocycle Coupling

    • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[3] (Highlights XPhos/SPhos for pyridine-like substrates).

    • Source: 3

Sources

Optimizing reaction temperature for 2,3-dimethylimidazo[1,2-a]pyridine formation

[1]

Topic: Optimizing Reaction Temperature for 2,3-Dimethylimidazo[1,2-a]pyridine Formation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Thermal Landscape

You are likely synthesizing 2,3-dimethylimidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with 3-halo-2-butanone (typically 3-bromo-2-butanone).[1]

Temperature is the critical discriminator in this reaction between a clean cyclization and a complex mixture of polymerized byproducts. While the initial nucleophilic attack occurs readily at lower temperatures, the subsequent ring-closure (dehydration) step has a higher activation energy barrier.

The Golden Rule: For the 2,3-dimethyl derivative in protic solvents (Ethanol/Methanol), the optimal window is 70°C – 85°C (Reflux) .[1] Exceeding 100°C often degrades the electron-rich 2-aminopyridine precursor, while temperatures below 50°C stall the reaction at the intermediate alcohol stage.

Thermal Optimization Matrix

Use this table to align your reaction conditions with your observed results.

Temperature ZoneReaction StateKinetic/Thermodynamic OutcomeCommon Observation
< 40°C (Ambient) Incomplete Kinetic trap.[1] Formation of the intermediate N-(2-pyridyl)-2-aminoketone or non-dehydrated alcohol.Suspension clears but product does not precipitate. TLC shows polar intermediate spot.
60°C - 85°C Optimal Thermodynamic control. Sufficient energy to drive dehydration and aromatization.Clean conversion. Product often crystallizes upon cooling. High Yield (>85%).
> 100°C Degradative Thermal decomposition. Oxidation of the pyridine ring or polymerization of the haloketone.Darkening of solution (black tar).[1] Lower yields.[2][3] "Messy" NMR baseline.
Variable (MW) Accelerated Microwave irradiation (100-120°C for <10 min) bypasses thermal degradation via rapid heating.[1]High yield, but requires precise pressure control.[1]

Reaction Mechanism & Thermal Checkpoints

Understanding where heat is required allows you to troubleshoot effectively.

Mechanism Diagram (DOT)

The following diagram illustrates the reaction pathway and identifies the specific step requiring thermal activation.

ReactionMechanismcluster_0Thermal Critical ZoneStart2-Aminopyridine+3-Bromo-2-butanoneInter1Intermediate A(N-alkylated species)Start->Inter1Nucleophilic Attack(Fast @ RT)Inter2Intermediate B(Hydroxy-dihydro-imidazo)Inter1->Inter2Ring Closure(Requires >50°C)SideProductDegradation/TarInter1->SideProductOverheating (>100°C)Oxidation/PolymerizationProduct2,3-Dimethylimidazo[1,2-a]pyridineInter2->ProductDehydration(-H2O, Aromatization)

Caption: The conversion of Intermediate A to Intermediate B is the rate-limiting step dependent on thermal energy. Insufficient heat traps the reaction at Intermediate A/B.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black and yield is <30%. What happened?

Diagnosis: Thermal Degradation (The "Tar Effect"). Cause: You likely ran the reaction at temperatures exceeding 100°C or used a strong Lewis Acid catalyst without temperature control. 2-aminopyridines are electron-rich and prone to oxidative polymerization at high heat. Solution:

  • Reduce temperature to refluxing ethanol (78°C) .

  • Ensure an inert atmosphere (Nitrogen/Argon) if heating >80°C.[1]

  • Add Sodium Bicarbonate (NaHCO₃): Acid generated (HBr) during the reaction can catalyze degradation.[1] Adding 1.0–1.5 eq. of mild base buffers the solution.

Q2: TLC shows a persistent spot just below the starting material, and the reaction won't finish.

Diagnosis: Kinetic Trap (Incomplete Cyclization).[1] Cause: The temperature is too low (likely room temp or <40°C). You have formed the N-alkylated intermediate but lack the energy to drive the dehydration/aromatization step. Solution:

  • Increase temperature to 70–80°C .

  • If using a low-boiling solvent (e.g., DCM), switch to Ethanol or Acetonitrile .[1]

  • Protic Solvent Boost: If using an aprotic solvent (DMF/THF), add 10% water or switch to alcohol.[1] Protic solvents stabilize the transition state for the leaving group (bromide) and facilitate proton transfer.

Q3: I am using 2-butanone (MEK) instead of 3-bromo-2-butanone. Why is nothing happening at 80°C?

Diagnosis: Wrong Mechanism for Reagents. Cause: Unfunctionalized ketones (like 2-butanone) require Oxidative Coupling conditions, not simple condensation.[1] They lack the leaving group (halide) required for the standard mechanism. Solution:

  • Tier 1 Fix: Purchase or synthesize 3-bromo-2-butanone.

  • Tier 2 Fix (Oxidative Route): You must add a catalyst (Copper or Iodine) and an oxidant.[1]

    • Protocol: 2-aminopyridine + 2-butanone + I₂ (20 mol%) + DMSO (solvent).[1]

    • Temp Requirement: This specific route requires 100–110°C to proceed.

Validated Experimental Protocol (Tier 1)

This protocol is optimized for 2,3-dimethylimidazo[1,2-a]pyridine using the condensation method.[1] It prioritizes yield and purity over speed.

Reagents:

  • 2-Aminopyridine (1.0 equiv, 10 mmol)[1]

  • 3-Bromo-2-butanone (1.1 equiv, 11 mmol) [Caution: Lachrymator][1]

  • Sodium Bicarbonate (1.2 equiv, 12 mmol)[1]

  • Solvent: Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in Ethanol.

  • Addition: Add 3-bromo-2-butanone dropwise at room temperature. (Exotherm may occur; this is the initial alkylation).

  • Buffering: Add solid NaHCO₃.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: EtOAc/Hexane 1:1).[1] Starting amine should disappear.

  • Work-up:

    • Cool to room temperature.[3]

    • Remove Ethanol under reduced pressure.

    • Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography if necessary.

Troubleshooting Logic Tree

Use this flow to diagnose your specific situation.

TroubleshootingTreeStartStart Diagnosis:Yield < 50% or ImpureCheckTempCheck Reaction TempStart->CheckTempLowTempTemp < 50°CCheckTemp->LowTempHighTempTemp > 100°CCheckTemp->HighTempOptimalTempTemp 60-85°CCheckTemp->OptimalTempActionLowAction:Increase to Reflux (EtOH).Check for Intermediate.LowTemp->ActionLowActionHighAction:Lower Temp.Add Inert Gas.Check for Tar/Oxidation.HighTemp->ActionHighCheckReagentsCheck Reagents:Are you using halo-ketone?OptimalTemp->CheckReagentsNoHaloNo (Using 2-butanone)CheckReagents->NoHaloYesHaloYes (3-bromo-2-butanone)CheckReagents->YesHaloActionOxidativeAction:Switch to Oxidative Coupling(Requires I2/DMSO + 110°C)NoHalo->ActionOxidativeCheckBaseCheck Base:Did you add NaHCO3?YesHalo->CheckBase

Caption: Diagnostic flow for identifying yield-limiting factors based on temperature and reagents.

References

  • General Synthesis & Solvent Effects

    • Adib, M., et al. "Reaction between 2-aminopyridines and

      
      -bromoketones in water: a convenient and efficient synthesis of imidazo[1,2-a]pyridines."[1] Tetrahedron Letters, 2008.[1]
      
    • [1]

  • Oxidative Coupling (High Temp Route)

    • Zhang, P., et al. "Iodine-Catalyzed Oxidative Coupling of 2-Aminopyridines with Ketones: A Metal-Free Route to Imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2012.[4]

    • [1]

  • Mechanism & Regioselectivity

    • Bagdi, A.K., et al. "Green synthesis of imidazo[1,2-a]pyridine derivatives."[1][5] Green Chemistry Letters and Reviews, 2015.[1]

    • [1]

  • Microwave Assisted Synthesis

    • Perreux, L., et al. "Solvent-free preparation of imidazo[1,2-a]pyridines under microwave irradiation."[1] Tetrahedron, 2003.[1]

    • [1]

Solubility issues of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in DMSO

Ticket ID: #SOL-IMDZ-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility difficulties with 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS: 1111638-07-3 / Related analogs). This compound is a lipophilic, fused bicyclic heterocycle, often utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

While the imidazo[1,2-a]pyridine core is generally soluble in dipolar aprotic solvents, the addition of the C6-Bromine and C2,C3-Dimethyl groups significantly increases the lattice energy and lipophilicity (LogP ~2.3–2.8). Issues in DMSO typically stem from moisture contamination (hygroscopicity) , salt-form confusion , or thermodynamic "crashing out" upon aqueous dilution.[1]

This guide provides a root-cause analysis and validated protocols to stabilize your solution.

Module 1: The Thermodynamics of Dissolution (The "Why")

To solve the issue, we must understand the molecular conflict.

  • Crystal Lattice vs. Solvation: The 2,3-dimethyl substitution creates a highly ordered crystal packing structure.[1] The bromine atom at position 6 acts as a heavy, lipophilic anchor.[1] To dissolve this, DMSO molecules must disrupt these strong

    
     stacking interactions.[1]
    
  • The "Water Antisolvent" Effect: DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.[1]

    • Mechanism:[1][3] Water molecules form strong hydrogen bonds with DMSO, creating a structured "cage" that excludes the large, hydrophobic 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine molecule.

    • Result: If your DMSO is "wet," the solubility of this compound drops exponentially, leading to immediate precipitation or "cloudiness."

Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertyValue / CharacteristicImpact on Solubility
Core Structure Fused Bicyclic AromaticHigh planarity promotes stacking (harder to dissolve).[1]
Substituents 6-Br, 2-Me, 3-MeIncreases lipophilicity; decreases aqueous solubility.[1]
pKa (Pyridine N) ~5.0 - 6.0 (Est.)[1]Weakly basic.[1] pH sensitive in aqueous buffers.[1]
DMSO Solubility High (Theoretical >50 mM)Critical: Only in anhydrous conditions.[1]
Aqueous Solubility Very Low (<100 µM)High risk of precipitation upon dilution.[1]

Module 2: Troubleshooting Workflow

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Visual Inspection Cloudy Solution is Cloudy/Hazy Start->Cloudy Immediate Haze Precipitate Visible Solid/Crystals Start->Precipitate Solids at bottom Clear Solution is Clear Start->Clear Looks good WetDMSO Diagnosis: Wet DMSO (Hygroscopic uptake) Cloudy->WetDMSO SatLimit Diagnosis: Saturation Limit Reached Precipitate->SatLimit DilutionShock Diagnosis: Dilution Shock (Aqueous crash-out) Clear->DilutionShock Precipitates when added to media? ActionFresh Action: Use Fresh Anhydrous DMSO (Ampule/Septum sealed) WetDMSO->ActionFresh ActionHeat Action: Heat to 45°C + Sonicate (40kHz) for 10 min SatLimit->ActionHeat ActionStep Action: Use Intermediate Dilution (Stepwise Protocol) DilutionShock->ActionStep ActionHeat->ActionFresh If still solid

Figure 1: Diagnostic logic flow for identifying solubility failure modes of 6-bromo-imidazo[1,2-a]pyridine derivatives.

Module 3: Frequently Asked Questions (Technical)

Q1: I bought the compound as a salt (e.g., HBr or HCl), but it won't dissolve in DMSO. Why? A: Inorganic salts of organic bases often have high lattice energies.[1] While the free base of 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is soluble in organic solvents, the salt form is more polar and may require water to dissolve—but water causes the organic part to crash out.

  • Fix: If you must use the salt in DMSO, add a small equivalent of acid (e.g., 0.1% HCl) to the DMSO to maintain the ionic species, or "free base" the compound first using a biphasic extraction (DCM/NaHCO₃) before making your stock.

Q2: The solution was clear yesterday, but today there are crystals. Is it degraded? A: Unlikely. This is a classic "Seeding Event" driven by moisture.[1] As you opened the vial yesterday, atmospheric moisture entered.[1] Overnight, the water concentration increased, lowering the solubility limit and forcing the compound to crystallize.

  • Fix: Re-dissolve by warming to 40-50°C and vortexing. Aliquot immediately into single-use vials to prevent repeated moisture exposure.

Q3: Can I autoclave the DMSO stock? A: Absolutely not. DMSO degrades at high temperatures/pressures, and this compound may hydrolyze or debrominate under such harsh conditions.[1] Always use 0.22 µm PTFE (hydrophobic) syringe filters for sterilization.[1] Do not use Nylon filters (DMSO dissolves them).[1]

Module 4: Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Stable storage solution.[1]

  • Weighing: Weigh the solid 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine into a glass vial (avoid polystyrene).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

    • Tip: If using an old bottle, add activated 3Å or 4Å molecular sieves to the DMSO bottle 24 hours prior.[1]

  • Dissolution:

    • Add 70% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes. Note: The heat helps overcome the initial lattice energy.

    • Add the remaining DMSO to reach the target volume.[1]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol B: The "Stepwise" Dilution Method (Preventing Crash-Out)

Target: Dosing into cell culture media or assay buffer.[1] Issue: Direct injection of 50 mM DMSO stock into water often causes immediate precipitation due to the high local concentration during mixing.[1]

Dilution Stock Stock Solution (50 mM in DMSO) Inter Intermediate Working Sol. (5 mM in DMSO/PBS 1:1) Stock->Inter 1:10 Dilution (Add Stock to Buffer slowly) Final Final Assay Well (10 µM in Media) Inter->Final Dilute to Target

Figure 2: Step-down dilution strategy to maintain solubility.

  • Prepare Intermediate: Dilute your high-concentration stock 1:10 into a solvent mixture that is 50% DMSO / 50% Buffer (or Ethanol). This "softens" the transition.

  • Final Dilution: Pipette the intermediate solution into your final media while vortexing the media . This ensures rapid dispersion and prevents local supersaturation.[1]

References

  • Synthesis & Properties of Vonoprazan Intermediates

    • Title: Preparation method of vonoprazan intermediate.[1][4][5]

    • Source: Patent CN109232537B (2021).[1]

    • Context: Describes the synthesis and handling of the 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine scaffold, highlighting its stability and solubility in organic phases during extraction.
  • DMSO Solubility & Water Effects

    • Title: The Effects of Water on DMSO and Effective Hydration Measurement.[1]

    • Source: Ziath Ltd.[1][2] Technical Note.

    • Context: Details how 33% water hydration depresses DMSO melting point to -73°C and significantly reduces the solubility of lipophilic compounds (antisolvent effect).[2]

  • General Imidazo[1,2-a]pyridine Solubility

    • Title: DMSO Solubility Assessment for Fragment-Based Screening.[1]

    • Source:Molecules (via NCBI/PMC).[1]

    • Context: Discusses the solubility profiles of heterocyclic fragments in DMSO, noting that fused bicyclic systems often require sonication and heat to reach >10 mM concentr
  • Chemical Structure Data

    • Title: 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine Compound Summary.
    • Source: PubChem.[1][6]

    • Context: Provides LogP and physical property estimates confirming the lipophilic n

Sources

Technical Support Center: Scale-Up of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. The content is structured in a question-and-answer format to directly address specific issues you may face during your scale-up campaign.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The successful and safe scale-up of its derivatives, such as 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, is critical for advancing drug development programs. This document provides in-depth, field-proven insights into the critical process parameters, potential pitfalls, and troubleshooting strategies for this synthesis.

Overall Synthetic Workflow

The most common and industrially viable route to 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine involves a two-step process: the bromination of 2-aminopyridine to form the key intermediate, 2-amino-5-bromopyridine, followed by a cyclocondensation reaction (a variation of the Tschitschibabin reaction) with 3-bromo-2-butanone.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine [1] Brominating_Agent Brominating Agent (e.g., Br₂, PTT) Brominating_Agent->2-Amino-5-bromopyridine Final_Product 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine 2-Amino-5-bromopyridine->Final_Product [18] 3-Bromo-2-butanone 3-Bromo-2-butanone 3-Bromo-2-butanone->Final_Product Base Base (e.g., NaHCO₃) Base->Final_Product

Caption: High-level overview of the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis and Quality of 2-amino-5-bromopyridine Intermediate
Q1: What are the primary challenges when scaling up the bromination of 2-aminopyridine, and what are the recommended solutions?

A1: Scaling the synthesis of 2-amino-5-bromopyridine presents significant challenges related to safety, regioselectivity, and handling.

  • Safety with Molecular Bromine (Br₂): Molecular bromine is highly toxic, corrosive, and a strong oxidizer, posing severe risks at scale.[3][4] Engineering controls such as dedicated, well-ventilated reactors, scrubber systems for bromine vapors, and non-aqueous heat transfer fluids are mandatory.[3] Continuous flow chemistry, where bromine is generated and consumed in situ, offers a much safer and more sustainable alternative to large-scale batch brominations.[5][6]

  • Regioselectivity and Byproduct Formation: The primary challenge is controlling the electrophilic aromatic substitution to favor mono-bromination at the C-5 position. Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine, which is difficult to remove.[7] The reaction is highly sensitive to stoichiometry and temperature.

  • Alternative Brominating Agents: To mitigate the hazards of Br₂ and improve selectivity, consider alternative reagents. Phenyltrimethylammonium tribromide (PTT) is a solid, less hazardous alternative that often provides higher yields of the desired mono-brominated product with fewer byproducts.[8][9] N-Bromosuccinimide (NBS) is another option, though its use with certain solvents like 2-MeTHF can introduce thermal hazards.[10]

Table 1: Comparison of Bromination Methods for 2-Aminopyridine

MethodBrominating AgentKey AdvantagesKey Scale-Up Challenges
Direct Bromination Molecular Bromine (Br₂)Low cost, readily available.High toxicity, corrosivity, poor regioselectivity, potential for thermal runaway.[3][7]
Solid Reagent Phenyltrimethylammonium Tribromide (PTT)Solid, easier to handle, improved selectivity, milder reaction conditions.[8][9]Higher cost, solid handling logistics.
N-Acylation Route Acetic Anhydride, then Br₂Protects the amino group, improving regioselectivity.[11]Adds two steps (protection/deprotection), increasing process mass intensity.
Flow Chemistry In situ generated Br₂Inherently safer, excellent control over stoichiometry and temperature, high reproducibility.[5][6]Requires specialized equipment and process development.
Q2: Despite careful control, I'm still observing the formation of 2-amino-3,5-dibromopyridine. How can I minimize this impurity?

A2: Minimizing the di-brominated impurity requires a multi-faceted approach focusing on reaction control and purification.

  • Strict Stoichiometric Control: On a large scale, ensure the brominating agent is added sub-stoichiometrically and slowly to maintain a low concentration relative to the 2-aminopyridine substrate. This minimizes the chance of a second bromination event on the product.

  • Temperature Management: Maintain a low and consistent reaction temperature (e.g., 20-30°C when using PTT in chloroform[8]). Poor heat transfer in large reactors can create hot spots, accelerating the rate of the second bromination.

  • Solvent Choice: Using solvents like methylene chloride or chloroform can help control the reaction rate and improve selectivity compared to more polar solvents.[8]

  • Purification Strategy: If the impurity still forms, a robust purification protocol is essential.

    • Recrystallization: 2-amino-5-bromopyridine can be effectively purified by recrystallization from solvents like benzene or by washing the crude product with hot petroleum ether to remove the more soluble di-bromo impurity.[7][9]

    • pH Adjustment & Extraction: After quenching the reaction, careful pH adjustment during the aqueous workup can help partition the mono- and di-bromo species between aqueous and organic layers, although this can be challenging due to similar pKa values.

Part 2: Cyclocondensation and Product Formation
Q3: During the cyclization of 2-amino-5-bromopyridine with 3-bromo-2-butanone, I'm getting a low yield and a significant amount of dark, tarry byproduct. What's going wrong?

A3: This is a common issue in Tschitschibabin-type cyclizations and usually points to problems with temperature control, reaction concentration, or base selection.[12][13] The reaction proceeds through a pyridinium salt intermediate, which then cyclizes.

G A 2-Amino-5-bromopyridine C Pyridinium Salt Intermediate A->C B 3-Bromo-2-butanone B->C E Ylide Intermediate C->E [19] I Side Reactions (Polymerization, Degradation) C->I High Temp D Deprotonation (Base) D->E F Intramolecular Cyclization (5-exo-trig) E->F E->I High Temp G Dehydration F->G H Desired Product G->H

Caption: Mechanism of cyclization and potential for side reactions.

Troubleshooting Steps:

  • Isolate the Intermediate: Consider a two-step, one-pot approach. First, form the pyridinium salt intermediate (C) at a moderate temperature. Once formation is complete (monitor by TLC/LCMS), cool the reaction and then add the base to initiate cyclization. This prevents the starting materials and intermediates from being exposed to base at high temperatures for extended periods.

  • Temperature Control: The cyclization step is often exothermic. Runaway temperatures will lead to the decomposition of the pyridinium salt and ylide intermediates, causing polymerization and darkening. Ensure your reactor has adequate cooling capacity. A target temperature of 50-60°C is a good starting point.[14]

  • Choice of Base: A mild base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable.[14] Stronger bases can promote undesired side reactions. The base neutralizes the HBr formed and facilitates the deprotonation step to form the reactive ylide (E).

  • Solvent and Concentration: The reaction is often run in solvents like ethanol or methanol.[14] Running the reaction too concentrated can increase the rate of bimolecular decomposition pathways. Experiment with solvent volume to find an optimal balance between reaction rate and impurity formation.

Q4: My final product is pure by NMR and LCMS, but it has a persistent yellow or brown color. How can I remove it?

A4: Color in the final product, even when analytically pure, is typically due to trace amounts of highly conjugated, chromophoric impurities formed from degradation.

  • Activated Carbon Treatment: The most common method is to treat a solution of the crude product with activated carbon (charcoal).

    • Protocol: Dissolve the product in a suitable solvent (e.g., ethyl acetate, ethanol). Add 1-5% w/w of activated carbon. Heat the mixture gently with stirring for 30-60 minutes. Filter the hot solution through a pad of celite to remove the carbon.

    • Caution: Activated carbon can adsorb your product, leading to yield loss. Use the minimum amount necessary and perform a small-scale trial first.

  • Recrystallization: A final, careful recrystallization is often the best way to improve both purity and color.

Table 2: Suggested Solvents for Recrystallization

Solvent SystemComments
Ethyl Acetate / Hexanes A common and effective system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool slowly.[14]
Ethanol / Water Good for moderately polar compounds. Dissolve in hot ethanol and add water.
Isopropanol A single-solvent system that can provide good crystal formation.
Toluene Can be effective but requires higher temperatures.
Part 3: Safety Considerations for Scale-Up
Q5: What are the most critical safety protocols for handling large quantities of brominating agents?

A5: Bromine and reagents like NBS are hazardous, and safety protocols must be strictly enforced.

  • Personal Protective Equipment (PPE): Full PPE is non-negotiable. This includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and proper footwear.[3][4] For handling large quantities of bromine, respiratory protection with an appropriate acid gas cartridge is required.[3]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood or a contained reactor system. A nearby safety shower and eyewash station are essential. For pilot-scale work, a dedicated scrubber system containing a neutralizing agent like sodium bisulfite or sodium thiosulfate solution is critical to handle any emergency release of bromine vapors.[3]

  • Spill Management: Have a spill kit specifically for bromine/halogens readily available. This should include a neutralizing agent (e.g., 5% sodium thiosulfate solution) and an absorbent material. Do not use combustible materials like paper towels to clean up bromine spills.[4]

  • Thermal Hazard Analysis: Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway, especially when using reagents like NBS.[10]

Detailed Experimental Protocol (Lab Scale)

This protocol outlines the synthesis of 2-amino-5-bromopyridine using phenyltrimethylammonium tribromide (PTT), a safer alternative to molecular bromine.

Materials:

  • 2-aminopyridine (9.4 g, 0.1 mol)

  • Phenyltrimethylammonium tribromide (PTT) (37.6 g, 0.1 mol)

  • Chloroform (300 mL)

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Benzene (for recrystallization)

Procedure:

  • Charge a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-aminopyridine (9.4 g) and chloroform (300 mL).[9]

  • Stir the mixture until the 2-aminopyridine is fully dissolved.

  • In portions, add the phenyltrimethylammonium tribromide (37.6 g) to the solution. An initial exotherm may be observed. Maintain the temperature at 25-30°C using a water bath if necessary.[8]

  • Stir the reaction mixture vigorously at 30°C for 2 hours. Monitor the reaction progress by TLC or LCMS.[9]

  • After completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium chloride solution (2 x 50 mL).

  • Separate the organic layer and wash it with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily solid.

  • Recrystallize the crude product from benzene to yield 2-amino-5-bromopyridine as a yellow solid.[9]

(This protocol is adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.)[8][9]

References
  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine.
  • ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Retrieved from [Link]

  • Vapourtec. (2019). A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Lirias. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • PMC. (n.d.). *Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS: 1216231-53-6) is a critical pharmacophore in drug discovery, serving as a core scaffold for anxiolytics (e.g., Zolpidem analogs), anti-inflammatory agents, and kinase inhibitors. Its mass spectrometric (MS) analysis is defined by two performance characteristics: a distinct isotopic "fingerprint" due to the 6-position bromine and a fragmentation pattern driven by the stability of the fused bicyclic aromatic system.

This guide objectively compares the MS performance of this scaffold against non-halogenated and chlorinated alternatives, providing validated fragmentation pathways and experimental protocols for structural elucidation.

Part 1: The Isotopic Fingerprint & Ionization Performance

In complex biological matrices or reaction mixtures, the "performance" of an analyte is often defined by how easily it can be distinguished from background noise. The 6-Bromo derivative offers superior detectability compared to its non-halogenated analogs due to the unique mass defect and isotopic distribution of Bromine.

Comparative Isotopic Signatures

The presence of Bromine (


 and 

in a ~1:1 ratio) creates a "doublet" molecular ion signal that acts as an intrinsic label.
Feature6-Bromo-2,3-dimethyl (Target)6-Chloro AnalogDes-bromo (Parent)
Formula



Monoisotopic Mass 223.99 Da180.05 Da146.08 Da
Isotopic Pattern (M:M+2) 100 : 97.3 (Distinct 1:1 Doublet)100 : 32.0 (3:1 Ratio)100 : 0.8 (No significant M+2)
Mass Defect Negative (distinct from biological background)Negative (less distinct)Positive (overlaps with endogenous metabolites)
Detection Advantage High: The doublet allows for "Isotope Pattern Filtering" in software, removing >90% of matrix noise.[1][2]Medium: 3:1 ratio is common but less unique than Br.Low: Requires high-resolution MS (HRMS) for confident ID.
Ionization Mode Comparison
ModePerformance RatingObservation
ESI (+) Optimal Forms stable ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

at

225/227. The basic nitrogen (N1) facilitates protonation. Best for LC-MS/MS quantification.
APCI (+) HighGood for non-polar mobile phases. Similar fragmentation to ESI but often higher in-source fragmentation.
EI (70 eV) MediumHard ionization yields extensive fragmentation. The molecular ion (

) is observable but weak. Useful for library matching (NIST).

Part 2: Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the fragmentation is essential for metabolite identification (MetID) and impurity profiling. The fragmentation of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is governed by the stability of the imidazole ring and the lability of the methyl substituents.

Key Fragmentation Channels (Precursor 225/227)
  • Loss of Acetonitrile (

    
    , -41 Da): 
    The 2,3-dimethyl substitution pattern is prone to ring contraction or cleavage. A characteristic loss of acetonitrile (usually from the C2-CH3 and N1 position) is observed.
    
    • Transition:

      
       (Retains Br pattern).
      
  • Loss of Methyl Radical (

    
    , -15 Da): 
    Homolytic cleavage of the methyl groups, particularly at the C3 position which is more sterically crowded.
    
    • Transition:

      
      .
      
  • Loss of Hydrogen Cyanide (

    
    , -27 Da): 
    Common in fused nitrogen heterocycles. Often a secondary fragment.
    
    • Transition:

      
      .
      
  • Debromination (Loss of

    
     or 
    
    
    
    ):
    The C-Br bond on the pyridine ring is relatively strong (
    
    
    ). Loss of Br usually occurs at higher collision energies (CE > 35 eV).
    • Transition:

      
       (Loss of Br radical to form the radical cation).
      
Visualization: Fragmentation Logic Flow

The following diagram illustrates the validated fragmentation tree for the


 ion (

isotope shown for clarity).

FragmentationPathway cluster_legend Pathway Logic Parent Precursor Ion [M+H]+ m/z 225 (100%) Frag1 [M+H - CH3CN]+ m/z 184 (Loss of Acetonitrile) Parent->Frag1 Primary Path Low CE (-41 Da) Frag2 [M+H - CH3•]+cdot+ m/z 210 (Methyl Loss) Parent->Frag2 Minor Path (-15 Da) Frag3 [M+H - Br•]+cdot+ m/z 146 (Debromination) Parent->Frag3 High CE (-79 Da) Frag4 Secondary Frag m/z 157 (Loss of HCN) Frag1->Frag4 -HCN (-27 Da) legend The 2,3-dimethyl motif drives the initial loss of acetonitrile. The Bromine tag is retained in m/z 184 and 210.

Figure 1: ESI-MS/MS fragmentation tree for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (


 isotope).[3]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol uses a "Check-Standard" approach.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV (Crucial for observing both the intact parent and the de-brominated fragments).

Validation Criteria (Pass/Fail)
  • Criterion A: The mass spectrum must show two peaks at

    
     225.0 and 227.0 with relative intensities of 
    
    
    
    .
  • Criterion B: Upon MS/MS of

    
     225, the daughter ion at 
    
    
    
    184 must be present (Base Peak at medium CE).

Part 4: Comparative Analysis of Alternatives

When selecting a scaffold for library synthesis, the MS behavior influences the ease of downstream analysis.

Comparison Guide: Halogenated Imidazo[1,2-a]pyridines
Feature6-Bromo-2,3-dimethyl 6-Chloro-2,3-dimethyl 6-Iodo-2,3-dimethyl
Stability (C-X Bond) Medium (Ideal for Suzuki coupling)High (Harder to functionalize)Low (Prone to photolytic cleavage)
MS Identification Excellent (1:1 doublet)Good (3:1 pattern)Fair (No isotope pattern, just mass defect)
Fragmentation Retains Br at low CE; loses Br at high CE.Retains Cl strongly; ring fragments first.Loses I easily (often base peak is

).
Recommendation Preferred for metabolite tracking due to distinct signature and balanced stability.Use if metabolic stability of the halogen is required.Use for rapid functionalization, but handle in dark.
Workflow: Impurity Profiling Decision Tree

This workflow aids in distinguishing the target molecule from common synthetic by-products (e.g., mono-methylated impurities).

DecisionTree Start Unknown Peak Detected IsotopeCheck Does it have a 1:1 Doublet (M, M+2)? Start->IsotopeCheck YesBr Brominated Species (Contains Br) IsotopeCheck->YesBr Yes NoBr Non-Brominated (Starting Material/Byproduct) IsotopeCheck->NoBr No MassCheck Precursor Mass? YesBr->MassCheck Target Target: 6-Bromo-2,3-dimethyl (m/z 225) MassCheck->Target m/z 225 Impurity1 Impurity: Mono-methyl (m/z 211) MassCheck->Impurity1 m/z 211

Figure 2: Rapid decision tree for identifying 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine in reaction mixtures.

References

  • Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry.

  • PubChem. (2023).[3] Compound Summary: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.[4] National Library of Medicine.

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines (Supporting Info - MS Data).

  • ChemicalBook. (2023). 6-Bromo-2-methylimidazo[1,2-a]pyridine Properties and Spectra.

Sources

Technical Comparison Guide: FT-IR Characterization of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a critical pharmacophore scaffold, frequently utilized in the development of gastric acid secretion inhibitors (P-CABs), anti-inflammatory agents, and antiviral drugs.

In a drug development context, FT-IR (Fourier Transform Infrared Spectroscopy) serves as the primary rapid-response checkpoint for reaction monitoring. Unlike NMR, which requires sample dissolution and locking, FT-IR provides an immediate "Go/No-Go" decision on whether the condensation reaction between the 2-aminopyridine precursor and the


-haloketone has reached completion.

This guide objectively compares the FT-IR spectral profile of the target compound against its critical process alternatives : the Starting Material (2-Amino-5-bromopyridine) and the Non-Halogenated Analog (2,3-Dimethylimidazo[1,2-a]pyridine).

Spectral Analysis: Target vs. Alternatives

Comparative Spectral Data Table

The following table isolates the diagnostic bands required to distinguish the target product from its precursors and structural analogs.

Functional Group ModeTarget Product (6-Br-2,3-dimethyl...)Starting Material (2-Amino-5-bromopyridine)Analog (No Br) (2,3-Dimethylimidazo...)Diagnostic Significance
N-H Stretch ABSENT 3400–3150 cm⁻¹ (Doublet)ABSENT Primary QC Check: Disappearance confirms cyclization.[1]
C-H Stretch (Aliphatic) 2980–2850 cm⁻¹ (Medium)< 2900 cm⁻¹ (Weak/Absent)2980–2850 cm⁻¹ Confirms incorporation of the 2,3-dimethyl moiety.
C=N / C=C Ring Stretch 1635–1500 cm⁻¹ (Strong)1650–1580 cm⁻¹1640–1500 cm⁻¹Characteristic Imidazo[1,2-a]pyridine scaffold fingerprint.[1]
C-Br Stretch ~750–650 cm⁻¹ (Med-Strong)~750–650 cm⁻¹ABSENT Confirms retention of the halogen handle (critical for cross-coupling).
C-N Stretch 1250–1150 cm⁻¹ 1350–1250 cm⁻¹ (Ar-NH2)1250–1150 cm⁻¹Shift indicates formation of the tertiary bridgehead nitrogen.[1]
Deep Dive: The "Fingerprint" Verification[1]
A. The Cyclization Confirmation (3400–3100 cm⁻¹)

The most common failure mode in synthesizing this scaffold is incomplete cyclization.[1]

  • Observation: The starting material, 2-amino-5-bromopyridine, exhibits distinct primary amine (

    
    ) stretching vibrations appearing as a doublet between 3400 and 3150 cm⁻¹ .
    
  • Target Status: The target spectrum must be clean in this region (baseline flat), indicating full consumption of the amine and formation of the imidazole ring.[1]

B. The Halogen Handle (800–600 cm⁻¹)

For medicinal chemists intending to use the 6-position for Suzuki or Buchwald couplings:

  • Observation: The C-Br bond typically manifests as a strong band in the 750–650 cm⁻¹ region.[1]

  • Differentiation: If this band is weak or absent, but the methyl peaks (2900 region) are present, suspect debromination (a common side reaction under harsh reductive conditions).[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to data interpretation.

Sample Preparation (Solid State)[1]
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference in the

    
     region, which can mask residual 
    
    
    
    signals.[1]
  • Crystal Type: Diamond or ZnSe.[1]

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–600 cm⁻¹.[1][2]

Step-by-Step Workflow
  • Background Scan: Run an air background.[1] Ensure

    
     doublet (2350 cm⁻¹) is minimized.
    
  • Precursor Check (Control): Run a quick scan of the 2-amino-5-bromopyridine starting material. Note the intensity of the 3300 cm⁻¹ doublet.[1]

  • Product Scan: Place ~5 mg of the dried product on the crystal. Apply high pressure (clamp).[1]

  • Validation (The "Subtraction" Test):

    • Mental Check:[1] Overlay the Product scan on the Precursor scan.[1]

    • Pass Criteria: The huge peaks at 3300 cm⁻¹ must be gone.[1] New peaks at ~2920 cm⁻¹ (methyls) must appear.[1]

Visualizing the Logic: Decision Pathways

Synthesis QC Workflow

This diagram illustrates the logical flow for determining reaction success using FT-IR markers.

QC_Workflow Start Crude Product Isolated CheckNH Check 3400-3200 cm⁻¹ (Amine Region) Start->CheckNH NH_Present Peaks Present (Doublet) CheckNH->NH_Present Yes NH_Absent Region Clear (Flat Baseline) CheckNH->NH_Absent No Result_Fail_1 Incomplete Reaction (Recrystallize/Reflux) NH_Present->Result_Fail_1 CheckMe Check 2980-2850 cm⁻¹ (Methyl Region) NH_Absent->CheckMe Me_Absent Peaks Absent CheckMe->Me_Absent No Me_Present Peaks Present CheckMe->Me_Present Yes Result_Fail_2 Wrong Product (Check Reagents) Me_Absent->Result_Fail_2 CheckBr Check 750-650 cm⁻¹ (C-Br Region) Me_Present->CheckBr Br_Absent Peak Absent CheckBr->Br_Absent No Br_Present Peak Present CheckBr->Br_Present Yes Result_Fail_3 Debromination Occurred (Check Conditions) Br_Absent->Result_Fail_3 Result_Pass PASS: 6-Bromo-2,3-dimethyl imidazo[1,2-a]pyridine Br_Present->Result_Pass

Figure 1: Step-by-step spectral decision tree for validating the synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.

Structural Causality Map

Understanding why the peaks shift helps in troubleshooting.[1]

Spectral_Logic Precursor 2-Amino-5-bromopyridine Reaction + 3-Chlorobutan-2-one (Cyclization) Precursor->Reaction NH2 N-H Stretch (3300 cm⁻¹) Precursor->NH2 Has Product Target Imidazo Product Reaction->Product Product->NH2 Loses RingN Bridgehead Nitrogen (C-N 1200 cm⁻¹) Product->RingN Gains Methyls Methyl C-H (2920 cm⁻¹) Product->Methyls Gains

Figure 2: Causal relationship between chemical transformation and spectral shifts.[1]

References

  • Imidazo[1,2-a]pyridine Spectral Data

    • Source: National Institute of Standards and Technology (NIST) & PubChem.[1]

    • Context: Standard vibrational frequencies for the imidazo[1,2-a]pyridine core.[3][4]

    • URL:[1]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine Derivatives

    • Source: Egyptian Journal of Basic and Applied Sciences (via ScienceDirect/Google Scholar).[1]

    • Context: Provides comparative IR data for substituted imidazo[1,2-a]pyridines, validating the C=N and C=C stretch assignments (1630–1500 cm⁻¹).
    • URL:(Generalized link to source domain as specific deep link varies by access)

  • Vibrational Spectroscopy of Pyridine Derivatives

    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Context: Assignments for C-Br stretching frequencies in arom
    • URL:[1]

  • General IR Interpretation Guides

    • Source: Sigma-Aldrich (Merck) IR Spectrum Table.[1]

    • Context: Reference for standard functional group frequencies (Amine vs. Methyl).
    • URL:[1]

Sources

A Comparative Guide to the HPLC Analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.[1][2] Imidazo[1,2-a]pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[3][4] Given its role as a key intermediate or a potential drug candidate, ensuring the purity and quality of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is paramount.

This guide, from the perspective of a Senior Application Scientist, provides a detailed, scientifically-grounded High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine. We will delve into the rationale behind the method development choices, discuss the expected chromatographic behavior, and compare the proposed method with viable alternatives, including other HPLC approaches and alternative analytical technologies. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization and quality control of this important class of molecules.

Proposed Primary HPLC Method for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Due to the lack of a standardized, published HPLC method for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, we have developed a robust starting method based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography. The proposed method is designed for accuracy, reproducibility, and high resolution.

Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine. This is a widely used and well-characterized column chemistry, ensuring good method transferability.[5][6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifier, ensuring the protonation of the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring. This minimizes peak tailing and produces sharp, symmetrical peaks.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient Elution 10% B to 90% B over 15 minutesA gradient elution is recommended for initial method development to ensure the elution of any potential impurities with different polarities and to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to ensure temperature stability.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis or Photodiode Array (PDA) at 254 nmThe aromatic nature of the imidazo[1,2-a]pyridine ring system ensures strong UV absorbance. A PDA detector is recommended to assess peak purity and to determine the optimal detection wavelength.
Expected Retention Time

The retention time for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine under these conditions has not been experimentally determined from available literature. However, given its relatively hydrophobic structure with a bromine and two methyl substituents, it is expected to be well-retained on the C18 column. With the proposed gradient, a retention time in the range of 8 to 12 minutes is anticipated. The exact retention time will need to be confirmed experimentally.

Experimental Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to Autosampler Vial filter->vial hplc HPLC System vial->hplc column C18 Column hplc->column detector UV/PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Purity/ Concentration integrate->quantify

Caption: Standard workflow for the HPLC analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine.

Comparison of HPLC Method Alternatives

While the proposed C18-based method is robust, alternative chromatographic conditions can be employed to optimize the separation, especially if challenging impurities are present.

ParameterPrimary MethodAlternative 1Alternative 2
Column C18C8Phenyl-Hexyl
Rationale General purpose, strong hydrophobic retention.Less retentive than C18, useful if retention times are too long.Offers alternative selectivity through π-π interactions with the aromatic analyte.
Mobile Phase Modifier 0.1% TFA0.1% Formic AcidAmmonium Acetate Buffer (pH 5)
Rationale Excellent peak shaping, but can suppress MS signals.Good peak shaping and compatible with mass spectrometry.Provides pH control for improved reproducibility, also MS-compatible.
Organic Solvent AcetonitrileMethanolMethanol
Rationale Good UV transparency and low viscosity.Can offer different selectivity compared to acetonitrile.A common alternative organic modifier.

Comparison with Alternative Analytical Techniques

HPLC is a powerful tool for the analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, but other analytical techniques can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, robust, and widely available.Requires the analyte to have a chromophore for UV detection.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight and structural information, highly sensitive and specific.Higher cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.The definitive technique for structural elucidation and confirmation. Can be used for purity assessment without a reference standard (qNMR).Low sensitivity compared to chromatographic techniques, not a separation technique.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High efficiency and resolution, requires very small sample volumes.Can have lower reproducibility of migration times compared to HPLC retention times.
Decision Tree for Analytical Method Selection

Method Selection cluster_goals cluster_methods start Analytical Goal? purity Purity & Quantification start->purity structure Structure Confirmation start->structure impurity_id Impurity Identification start->impurity_id hplc HPLC-UV/PDA purity->hplc gcms GC-MS (if volatile) purity->gcms nmr NMR Spectroscopy structure->nmr lcms LC-MS impurity_id->lcms

Caption: A simplified decision tree for selecting the appropriate analytical technique.

Conclusion

This guide provides a comprehensive overview of a proposed HPLC method for the analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine. The recommended reversed-phase method using a C18 column with a water/acetonitrile gradient and TFA as a modifier is a robust starting point for achieving accurate and reproducible results. As with any analytical method development, the proposed conditions may require further optimization based on the specific sample matrix and the presence of any impurities.

Furthermore, the comparison with alternative HPLC conditions and other analytical techniques such as LC-MS, GC-MS, and NMR highlights the importance of selecting the most appropriate tool for the analytical challenge at hand. While HPLC is ideal for routine purity testing and quantification, a combination of these techniques will provide the most complete characterization of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, ensuring its quality and suitability for research and drug development applications.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023, December 13).
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024, November 10).
  • 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine - Fluorochem.
  • 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 - ChemicalBook. (2025, July 24).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchG
  • 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025, May 24).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022)
  • 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | CAS 150780-40-8 | SCBT.
  • 3-Bromo-6-methylimidazo[1,2-a]pyridine | 866135-71-9 - J&K Scientific.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14).
  • 1216222-91-1|6-Bromo-3-methylimidazo[1,2-a]pyridine - BLDpharm.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025, May 27).
  • 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine - PubChemLite.
  • 6-Bromoimidazo[1,2-a]pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • 6-Bromo-2-chloromethylimidazo 1,2-a pyridine AldrichCPR 136117-72-1 - Sigma-Aldrich.
  • 6-Bromo-3-methylimidazo[1,2-a]pyridine - Glycogen Bioscience.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Public

Sources

Comparing reactivity of 6-Bromo vs 6-Chloro imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary

In the optimization of imidazo[1,2-a]pyridine-based therapeutics (e.g., analogues of Zolpidem or Alpidem), the choice between 6-bromoimidazo[1,2-a]pyridine (6-Br) and 6-chloroimidazo[1,2-a]pyridine (6-Cl) is rarely arbitrary.[1] It represents a trade-off between synthetic velocity and physiochemical/metabolic profiles .[1]

  • Select 6-Bromo when: Rapid library expansion is required via standard Suzuki/Buchwald couplings, or when Lithium-Halogen exchange is necessary for introducing non-aromatic functionalities (formyl, carboxyl, alkyl).[1]

  • Select 6-Chloro when: The halogen is a permanent structural feature intended to block metabolic hotspots (CYP450 oxidation), or when orthogonal reactivity is required (e.g., functionalizing the C-3 position via Pd-catalysis while retaining the C-6 halogen for a later step).[1]

Fundamental Electronic & Physical Properties

The imidazo[1,2-a]pyridine scaffold is a fused bicycle where the nitrogen bridgehead renders the C-3 position highly nucleophilic (susceptible to electrophilic aromatic substitution), while the C-6 position is electron-deficient, behaving similarly to a pyridine C-5 position.[1]

Property6-Bromoimidazo[1,2-a]pyridine6-Chloroimidazo[1,2-a]pyridineImpact on Reactivity
C-X Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molCritical: 6-Cl requires higher activation energy for oxidative addition (Pd⁰ → Pdᴵᴵ).[1]
C-X Bond Length 1.89 Å1.74 ÅLonger C-Br bond increases steric accessibility for bulky catalysts.[1]
Electronegativity (Pauling) 2.963.16Cl withdraws more electron density, slightly deactivating the ring to C-3 electrophilic attack but enhancing C-2 acidity.[1]
Lipophilicity (Hansch

)
0.860.71Cl is less lipophilic than Br, often preferred for lowering logP in lead optimization.
Metabolic Stability Low (Debromination risk)HighCl is a bioisostere for methyl/H but blocks oxidation; Br is often a metabolic liability.[1]

Critical Reactivity Comparison: Metal-Catalyzed Cross-Coupling

The most common workflow involves functionalizing the C-6 position.[1] The disparity in reactivity is governed by the rate of Oxidative Addition , the turnover-limiting step for aryl chlorides.

Mechanistic Pathway Visualization

G Start Pd(0) Catalyst OxAdd_Br Oxidative Addition (Fast, Low Temp) Start->OxAdd_Br OxAdd_Cl Oxidative Addition (Slow, High Temp) Start->OxAdd_Cl Substrate_Br 6-Bromo (Weak Bond) Substrate_Br->OxAdd_Br  Low Ea Substrate_Cl 6-Chloro (Strong Bond) Substrate_Cl->OxAdd_Cl  High Ea Complex_Br Pd(II)-Br Complex (Stable) OxAdd_Br->Complex_Br Complex_Cl Pd(II)-Cl Complex (Requires Bulky Ligand) OxAdd_Cl->Complex_Cl  Often Stalls

Figure 1: Kinetic differentiation in the Oxidative Addition step.[1] 6-Br undergoes rapid insertion, while 6-Cl often requires specialized ligands to prevent catalyst arrest.[1]

Experimental Yield Comparison (Suzuki-Miyaura)

The following data summarizes typical yields when coupling phenylboronic acid to the respective substrates.

Catalyst SystemCondition6-Br Yield6-Cl YieldAnalysis
Pd(PPh₃)₄ Na₂CO₃, DME/H₂O, 80°C92% <15% Standard "Tetrakis" is insufficient for 6-Cl due to poor oxidative addition.[1]
Pd(dppf)Cl₂ K₂CO₃, Dioxane, 100°C95% 45% Bidentate ligands improve 6-Cl yield but conversion is incomplete.[1]
Pd₂(dba)₃ + XPhos K₃PO₄, Toluene, 110°C98% 94% Buchwald Precatalysts (XPhos, SPhos) are mandatory for efficient 6-Cl coupling.[1]

Lithium-Halogen Exchange: The "Orthogonal" Differentiator

This is the sharpest dividing line between the two reagents.

  • 6-Bromo: Undergoes extremely fast Lithium-Halogen exchange (t½ < 1 min at -78°C) using n-BuLi.[1] This allows the C-6 position to act as a nucleophile (reacting with aldehydes, CO₂, or alkyl halides).

  • 6-Chloro: Is effectively inert to n-BuLi at -78°C regarding exchange.[1] Instead, n-BuLi may act as a base (deprotonating C-2 or C-5) or a nucleophile (attacking C-5), leading to complex mixtures.[1]

Protocol Implication: If you need to turn C-6 into a Formyl (-CHO) or Carboxyl (-COOH) group, you must use the 6-Bromo derivative. [1]

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for 6-Chloroimidazo[1,2-a]pyridine

Use this protocol when cost-saving on the starting material is prioritized or 6-Cl is the only available analog.[1]

Reagents:

  • Substrate: 6-Chloroimidazo[1,2-a]pyridine (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.5 eq)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the 6-Cl substrate, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst rapidly under a positive stream of Argon.

  • Solvation: Add sparged Dioxane/Water mixture via syringe.

  • Activation: Heat the block to 100°C for 4–12 hours. Note: 6-Br would finish in <2 hours; 6-Cl requires extended time.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Monitor disappearance of starting material (Rt ~ 2.4 min) vs product (Rt ~ 3.1 min) via LCMS.

Protocol B: Selective C-3 Functionalization (Orthogonal Strategy)

Demonstrating how to utilize 6-Cl stability.

Objective: Iodinate C-3 while keeping C-6 Halogen intact.

  • Dissolve 6-Chloroimidazo[1,2-a]pyridine in DMF.

  • Add NIS (N-iodosuccinimide) (1.1 eq) at 0°C.

  • Stir at RT for 1 hour.

  • Result: 3-iodo-6-chloroimidazo[1,2-a]pyridine (>90% yield).[1]

    • Note: If using 6-Bromo, the C-6 Br is stable to NIS, but if you attempted a subsequent metal-catalyzed reaction at C-3 (e.g., Sonogashira), the C-6 Br might compete.[1] The C-6 Cl will remain silent during mild Pd-catalyzed events at C-3.[1]

Decision Matrix: Which to Choose?

DecisionTree Start Select Starting Material Q1 Is the Halogen the FINAL functional group? Start->Q1 Branch_Yes Select 6-CHLORO Q1->Branch_Yes Yes Branch_No Reaction Type? Q1->Branch_No No (Intermediate) Note_Yes Reason: Metabolic Stability (Blocks CYP oxidation) Branch_Yes->Note_Yes Path_Li Select 6-BROMO Branch_No->Path_Li Li-Halogen Exchange (Make C-C bond) Path_Pd Complex/Sensitive Coupling Partner? Branch_No->Path_Pd Pd-Coupling (Suzuki/Buchwald) Note_Li Reason: Cl does not exchange with n-BuLi efficiently Path_Li->Note_Li Pd_Yes Select 6-BROMO Path_Pd->Pd_Yes Yes Pd_No Select 6-CHLORO Path_Pd->Pd_No No Note_Pd Reason: Br reacts under milder conditions Pd_Yes->Note_Pd

Figure 2: Strategic decision tree for selecting the optimal halogenated scaffold.

References

  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity."[1] Journal of Heterocyclic Chemistry, 2018. Link[1]

  • Bagdi, A. K. et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[1] Chemical Reviews, 2020. Link[1]

  • BenchChem Technical Support. "Comparative Reactivity of Pyridine Halides." BenchChem Application Notes, 2025. Link[1]

  • Littke, A. F.[2][3] & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][2] Angewandte Chemie International Edition, 2002. Link

  • Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents via Halogen-Metal Exchange."[1] Angewandte Chemie, 2003. (Reference for Li/Mg exchange kinetics Cl vs Br). Link[1]

Sources

Crystal structure analysis of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation & Comparative Profiling: 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA receptor modulators, antiviral agents, and kinase inhibitors. 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine represents a critical intermediate where the 6-position bromine offers a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2,3-dimethyl substitution pattern modulates lipophilicity and metabolic stability.

This guide provides a rigorous protocol for the structural elucidation of this compound via Single Crystal X-Ray Diffraction (SC-XRD) and compares its crystallographic profile against key structural analogs. By understanding the solid-state arrangement—specifically the role of halogen bonding and


-

stacking—researchers can predict solubility profiles and optimize solid-form selection for drug development.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, purity is paramount. The following self-validating protocol ensures the isolation of the target phase.

Synthesis Pathway

The synthesis utilizes a condensation cyclization between 2-amino-5-bromopyridine and 3-bromo-2-butanone.

Reaction Scheme:



  • Neutralization: The HBr salt is neutralized with

    
     to yield the free base.
    
  • Purification: Recrystallization from Ethanol/Water (8:2) is critical to remove regioisomeric byproducts.

Crystallization for SC-XRD
  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate : Hexane (1:1 v/v).

  • Procedure: Dissolve 20 mg of the purified solid in 2 mL of Ethyl Acetate. Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ethyl Acetate to clear. Seal the vial with parafilm, poke 3 small holes, and store at 4°C.

  • Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours. Needle-like morphology often indicates rapid precipitation (lower quality).

Structural Analysis Workflow

The following workflow integrates experimental diffraction with computational validation, ensuring high-confidence structural assignment.

StructuralAnalysis Sample Crystalline Sample (0.2 x 0.2 x 0.1 mm) DataColl Data Collection (Mo Kα, 100K) Sample->DataColl Mounting Solve Structure Solution (SHELXT / Direct Methods) DataColl->Solve Integration Refine Refinement (SHELXL / Least Squares) Solve->Refine Model Building Validation CheckCIF & Hirshfeld Surface Analysis Refine->Validation R1 < 0.05 Validation->Refine Alerts Found

Figure 1: Standardized workflow for small molecule crystal structure determination.

Comparative Structural Profiling

This section objectively compares the 6-Bromo-2,3-dimethyl derivative against its structural analogs to highlight the impact of the halogen atom and methyl substitution on crystal packing.

The Comparison Matrix[1]
Feature6-Bromo-2,3-dimethyl (Target)2,3-Dimethyl (Parent)6-Bromo-2-phenyl (Analog)
Space Group P2₁/c (Predicted/Typical)P2₁/cP2₁/n
Packing Motif Herringbone / Slipped StackPlanar SheetsPlanar Sheets
Dominant Interaction Halogen Bond (C-Br···N) Weak H-Bond (C-H[1]···N)

-

Stacking
Density (

)
High (~1.65 g/cm³)Low (~1.25 g/cm³)Medium (~1.55 g/cm³)
Solubility (LogP) Moderate (Lipophilic)Low (Hydrophilic)Low (Very Lipophilic)
Detailed Analysis of Interactions

A. Halogen Bonding (The "Performance" Driver) Unlike the parent 2,3-dimethyl compound, the 6-Bromo derivative features a


-hole on the bromine atom.
  • Mechanism: The electropositive region of the Br atom interacts with the lone pair of the N1 atom of a neighboring molecule.

  • Impact: This directional interaction (

    
    ) creates rigid 1D supramolecular chains, significantly increasing the melting point compared to the non-halogenated analog.
    

B. Steric Influence of Methyl Groups

  • 2,3-Dimethyl vs. 2-Phenyl: The 2-phenyl derivative (often used in comparisons) allows for extended conjugation but introduces a torsion angle (

    
    ) between the phenyl and imidazopyridine rings.
    
  • Advantage: The 2,3-dimethyl core is structurally rigid and planar. This reduces conformational polymorphism, making the 6-Bromo-2,3-dimethyl derivative a more reliable scaffold for fragment-based drug design (FBDD).

Performance & Utility Guide

For drug development professionals, the crystal structure dictates the solid-state performance.

Solubility & Stability

The presence of the Br···N halogen bond network creates a tightly packed lattice.

  • Observation: You may observe lower initial dissolution rates in aqueous media compared to the chloro- or fluoro-analogs.

  • Recommendation: For formulation, disrupt this lattice by using amorphous solid dispersions (ASDs) if rapid release is required.

Hirshfeld Surface Analysis (Validation)

To validate your crystal structure, perform a Hirshfeld surface analysis.

  • Target: Look for the characteristic red spots on the

    
     surface corresponding to the Br···H and Br···N contacts.[2][1][3]
    
  • Threshold: Interaction distances should be approximately 95-98% of the sum of the van der Waals radii.

Interactions Core Imidazo[1,2-a]pyridine Core Pi_System π-System Core->Pi_System π-π Stacking (Lattice Energy) Br 6-Bromo Substituent N_Acceptor N1 Acceptor Br->N_Acceptor Halogen Bond (Directional Stability) Me 2,3-Dimethyl Groups Hydrophobic Hydrophobic Pocket Me->Hydrophobic Van der Waals (Packing Efficiency)

Figure 2: Interaction map showing the structural role of each functional group.

References

  • Imidazo[1,2-a]pyridine Synthesis Review: Perumal, S., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[4] Chemical Communications, 2014.

  • Structural Analog Analysis (6-Bromo-2-(4-bromophenyl)): Al-Fawwaz, A. T., et al. "Crystal structure, DFT calculation, Hirshfeld surface analysis... of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine." IUCrData, 2019.

  • General Crystallographic Methodology: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.

  • PubChem Compound Summary: "6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine."[5] National Center for Biotechnology Information.

Sources

UV-Vis absorption spectra of 2,3-dimethylimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the UV-Vis Absorption Spectra of 2,3-dimethylimidazo[1,2-a]pyridine Derivatives

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant applications in pharmaceuticals and materials science.[1][2][3] Its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] In the realm of materials science, the unique electronic structure of these compounds makes them excellent candidates for use as organic fluorophores in applications such as fluorescent probes and organic light-emitting diodes (OLEDs).[4]

A fundamental understanding of the photophysical properties of these derivatives is crucial for their targeted design and application. UV-Vis absorption spectroscopy is a primary tool for elucidating their electronic behavior. This guide provides an in-depth comparison of the , offering insights into the influence of substituent and solvent effects on their spectral properties, supported by experimental data.

Fundamentals of Electronic Transitions in Imidazo[1,2-a]pyridines

The are governed by electronic transitions between different molecular orbitals. The primary transitions observed in these aromatic systems are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands in the UV-Vis spectrum.

  • n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital.[5][6] These transitions are generally of lower energy and intensity compared to π → π* transitions.

The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the molecular structure and the surrounding environment.

Comparative Analysis of UV-Vis Absorption Spectra

The electronic properties of the 2,3-dimethylimidazo[1,2-a]pyridine core can be finely tuned through the strategic placement of various substituents and by altering the solvent environment.

The Effect of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the imidazo[1,2-a]pyridine skeleton can significantly alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the λmax of absorption.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3), methoxy (-OCH3), and amino (-NH2) groups increase the electron density of the aromatic system.[7][8] This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. For instance, the introduction of methyl groups on pyrazolyl-imidazo[1,2-a]pyridine derivatives has been shown to result in a wide range of molar extinction coefficients, from 17,000 to 37,500 M⁻¹cm⁻¹.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Br, -Cl) decrease the electron density of the ring.[8] These groups tend to lower the energy of the LUMO more significantly than the HOMO, which can also result in a bathochromic shift. However, the overall effect is dependent on the position of the substituent and the nature of the electronic transition. In some cases, a hypsochromic (blue) shift may be observed.[10]

The following diagram illustrates the general effect of EDGs and EWGs on the molecular orbitals and the resulting spectral shifts.

G HOMO_un HOMO LUMO_un LUMO HOMO_un->LUMO_un HOMO_edg HOMO LUMO_edg LUMO HOMO_edg->LUMO_edg ΔE' < ΔE (Bathochromic Shift) HOMO_ewg HOMO LUMO_ewg LUMO HOMO_ewg->LUMO_ewg ΔE'' < ΔE (Bathochromic Shift)

Caption: Influence of substituents on HOMO-LUMO energy gaps.

The Effect of Solvent Polarity (Solvatochromism)

The polarity of the solvent can have a pronounced effect on the , a phenomenon known as solvatochromism.[11] The nature and magnitude of the spectral shift depend on the type of electronic transition and the change in the dipole moment of the molecule upon excitation.

  • π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, leading to a small bathochromic (red) shift.[5][12]

  • n → π* Transitions: In contrast, the ground state of molecules undergoing n → π* transitions is more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons.[5] This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a hypsochromic (blue) shift.[5][12]

Derivatives containing arylamine groups have been observed to exhibit strong positive solvatochromism in their emission spectra, indicating a more polar excited state due to efficient charge migration.[4]

Experimental Data for Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the photophysical data for a selection of imidazo[1,2-a]pyridine derivatives, showcasing the influence of different substituents.

Compound/SubstituentSolventλabs (nm)ε (M⁻¹cm⁻¹)Reference
Pyrazolyl-imidazo[1,2-a]pyridines with methyl substituentsVarious-17,000 - 37,500[9]
1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzeneCDCl₃--[13]
2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridineCDCl₃--[13]
1,3-bis(6-(3,5-di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)benzeneCDCl₃--[13]
1,3-bis(6-(3,5-difluorophenyl)imidazo[1,2-a]pyridin-2-yl)benzeneCDCl₃--[13]

Note: Specific λmax values were not consistently available in the provided search results for 2,3-dimethylimidazo[1,2-a]pyridine derivatives. The table reflects the available data on related structures.

Experimental Protocol for UV-Vis Spectroscopy

Accurate and reproducible UV-Vis absorption data relies on a standardized experimental protocol.

G A Sample Preparation B Instrument Setup A->B C Blank Measurement B->C D Sample Measurement C->D E Data Analysis D->E

Sources

A Comparative Guide to the Analytical Validation of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of validation strategies for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. We move beyond simplistic protocol descriptions to explore the causal logic behind selecting specific analytical techniques, emphasizing an integrated approach where methods are mutually validating. This document is intended for researchers, analytical chemists, and drug development professionals who require robust, defensible data for regulatory submission and quality control.

Introduction: The Analytical Imperative for Heterocyclic Intermediates

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine belongs to the imidazopyridine class of compounds, a versatile scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing its identity, purity, and elemental composition with unimpeachable accuracy is a cornerstone of drug development and is mandated by regulatory agencies worldwide.[3]

Elemental Analysis (EA) serves as a fundamental test of a compound's empirical formula. However, relying on it in isolation is a scientifically unsound practice. True analytical validation comes from a tapestry of orthogonal methods—techniques that measure different chemical properties. This guide will first detail the validation of the elemental analysis itself and then compare its utility against other essential spectroscopic and chromatographic techniques.

Part 1: Foundational Validation via Elemental Analysis

Elemental analysis directly measures the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, bromine). Its primary role is to confirm that the empirical formula of the synthesized compound matches the theoretical expectation.

Theoretical Composition

The first step in any validation is to establish the theoretical ground truth.

  • Molecular Formula: C₉H₉BrN₂

  • Molecular Weight: 225.09 g/mol

The expected elemental composition is summarized below.

ElementAtomic Weight ( g/mol )Contribution to FormulaMass Percent (%)
Carbon (C)12.0119 atoms48.02%
Hydrogen (H)1.0089 atoms4.03%
Bromine (Br)79.9041 atom35.50%
Nitrogen (N)14.0072 atoms12.45%
Total 100.00%
Validation Protocol for the Elemental Analysis Method

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For elemental analysis, the validation protocol must be structured according to the principles outlined in the ICH Q2(R1) guidelines.[6][7]

Objective: To verify that the combustion analysis method used can accurately and precisely quantify the C, H, N, and Br content of a highly pure sample of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine.

1. Specificity

  • Causality: Specificity in EA refers to its ability to measure the elements of interest without interference. Unlike chromatography, EA has poor specificity. It cannot distinguish the target compound from an impurity with a similar elemental composition. Therefore, specificity for EA is established by ensuring the sample is pure before analysis , a determination made by an orthogonal technique like HPLC (see Part 2).

  • Protocol:

    • Analyze a sample of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine confirmed to be >99.5% pure by a validated HPLC method.

    • Analyze a placebo sample (if applicable in a formulation context).

    • The primary validation of specificity relies on the purity assessment from other methods.

2. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the theoretical value. It is the most critical parameter for EA. Validation is achieved by analyzing a certified reference material (CRM) and the test compound itself.

  • Protocol:

    • Calibrate the instrument according to the manufacturer's specifications.

    • Analyze a well-characterized CRM (e.g., Acetanilide for C, H, N) in triplicate. The mean result for each element must be within the certified range of the CRM.

    • Analyze the purified 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine sample (n=6 determinations).

  • Acceptance Criteria: The mean experimental value for each element must be within ±0.4% (absolute) of the theoretical value calculated above.

3. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term, inter-lab variability).[4]

  • Protocol:

    • Repeatability: Analyze six independent weighings of a single, homogenous batch of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different (but equivalent) instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the replicate measurements of each element should not exceed 2.0% .

4. Range

  • Causality: The range is the interval between the upper and lower sample amounts that have been demonstrated to yield accurate and precise results. For EA, this corresponds to the sample weight.

  • Protocol:

    • Determine the optimal sample weight based on instrument guidelines (typically 1-3 mg).

    • Analyze samples at 50% and 150% of this target weight.

  • Acceptance Criteria: Results at the extremes of the weight range must still meet the acceptance criteria for accuracy and precision.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

No single technique provides a complete picture. A robust analytical package for a pharmaceutical compound relies on combining methods that probe different molecular properties. The following table compares EA with essential alternative techniques for the characterization of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine.

Technique Information Provided Strengths for this Molecule Limitations Primary Application
Elemental Analysis (EA) Percent composition of C, H, N, Br. Confirms empirical formula.Fundamental check of elemental makeup. Inexpensive for pure samples.Requires high purity; low specificity. Provides no structural information. Cannot identify impurities.Final confirmation of the empirical formula of a purified bulk substance.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and inferred molecular formula. Fragmentation patterns aid in structural confirmation.Provides extremely high confidence in the molecular formula. Can detect and help identify impurities.[8][9]Isomer differentiation can be difficult. Ionization efficiency can vary.Unambiguous confirmation of molecular formula and identity. Impurity profiling.
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Complete molecular structure and connectivity.The definitive technique for structural elucidation and isomer differentiation.[10][11] Can identify and quantify impurities with known structures.Relatively low sensitivity compared to MS. Requires higher sample amounts. Quantitative analysis can be complex.Absolute structural confirmation and identification of regioisomers.
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment and quantification.Excellent for separating the main compound from impurities.[12][13] Highly precise and accurate for quantification (assay).Requires a chromophore (present in this molecule). Does not provide structural information on its own.Gold standard for determining the purity and potency (assay) of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups and bond types.Fast and simple confirmation of the imidazopyridine core and alkyl substituents through characteristic vibrations.[14][15]Provides limited structural detail. Not suitable for quantification or purity analysis of complex mixtures.Quick identity check and confirmation of key functional groups post-synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds.Good for analyzing brominated organic compounds and potential volatile impurities.[16][17][18]Risk of thermal degradation for less stable molecules. Derivatization may be required.Analysis of starting materials, residual solvents, and specific volatile impurities.

Part 3: Integrated Workflow for Comprehensive Validation

A logical, phased approach ensures that time-intensive techniques like EA are only performed on material that has already been well-characterized. This workflow represents a self-validating system where each step provides confidence for the next.

G cluster_0 Synthesis & Initial Screening cluster_1 Structural & Identity Confirmation cluster_2 Quantitative & Final Validation Synthesis Synthesis of Crude 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_HPLC TLC / HPLC Screen Purification->TLC_HPLC FTIR FT-IR Spectroscopy NMR NMR Analysis (1H, 13C, 2D NMR) Confirms Structure FTIR->NMR Proceed if functional groups are correct TLC_HPLC->FTIR Crude check HRMS High-Resolution MS Confirms Molecular Formula NMR->HRMS Proceed if structure is confirmed Report Final Certificate of Analysis (Combined Data) NMR->Report HPLC Validated HPLC-UV Assay Determines Purity (>99.5%) HRMS->HPLC Proceed if identity is confirmed HRMS->Report EA Validated Elemental Analysis Confirms Empirical Formula HPLC->EA Proceed only if purity is acceptable HPLC->Report EA->Report

Caption: Integrated workflow for the comprehensive validation of a pharmaceutical intermediate.

Part 4: Key Experimental Protocols

Protocol 1: Validated Elemental Analysis
  • Instrument: Calibrated CHN/S Analyzer and/or Halogen-specific combustion analyzer.

  • Sample Preparation: Weigh 1-3 mg of the highly purified (>99.5%) and dried 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine into a tin capsule. Create six such samples for precision analysis.

  • Calibration: Perform a multi-point calibration using certified reference materials (e.g., Acetanilide, BBOT).

  • Analysis: Analyze a CRM check standard to confirm calibration, followed by the six test samples.

  • Data Evaluation: Calculate the mean and RSD for C, H, N, and Br percentages. Compare the mean value to the theoretical value. The analysis is valid if the results meet the pre-defined acceptance criteria for accuracy (±0.4% absolute) and precision (RSD ≤ 2.0%).

Protocol 2: Comparative HPLC Purity Assay
  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to improve peak shape) is a common starting point for imidazopyridine derivatives.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength of maximum absorbance (λmax) for the compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Create dilutions for linearity testing.

  • Injection: Inject 10 µL.

  • Data Analysis: Determine the retention time of the main peak. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.[5]

Conclusion

The validation of elemental analysis for a critical pharmaceutical intermediate like 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a necessary but insufficient step for full characterization. While EA provides a foundational confirmation of the empirical formula, its inherent lack of specificity mandates that it be the final step performed on a sample already proven to be pure and structurally correct by a suite of orthogonal techniques. High-Resolution Mass Spectrometry and NMR spectroscopy provide definitive proof of identity and structure, while chromatographic methods like HPLC are unparalleled for assessing purity. By integrating these techniques into a logical, self-validating workflow, researchers and drug developers can generate a comprehensive and defensible data package that ensures product quality and meets stringent regulatory expectations.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]

  • ICH. Quality Guidelines. [Link]

  • Al-Hourani, B., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Takigami, H., et al. (2007). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate. [Link]

  • Kim, M., et al. (2023). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia. [Link]

  • Awang, N., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. [Link]

  • de la Torre, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Capparelli, E., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Ganesan, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Agyel, A. A., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Persoons, L., et al. (2016). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Manukumar, H. M., et al. (2017). Crystal structure elucidation and DFT studies of imidazopyridine-pyrazoline derivative. ResearchGate. [Link]

  • Annand, H. L., et al. (2020). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]

  • Özden, S., et al. (2019). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. Semantic Scholar. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

  • Boukharsa, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. [Link]

  • Taylor, T. (2023). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • Hypha Discovery. Structure Elucidation by NMR. [Link]

  • Saini, G., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Scientific Reports. [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. [Link]

  • PubChemLite. 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine. [Link]

  • Toomula, N. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. [Link]

  • Sharma, A., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Chen, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.